2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMSBGEEQIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622211 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30250-67-0 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a versatile building block in pharmaceutical and fine chemical synthesis.[1] The hydrochloride salt form offers enhanced stability and handling characteristics, crucial for both laboratory-scale experiments and industrial production.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Core Synthesis Pathway: The Gabriel Synthesis
The most prevalent and efficient method for the synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione is the Gabriel synthesis.[2] This classic method is favored for producing pure primary amines, effectively avoiding the over-alkylation that can occur with direct alkylation of ammonia.[2][3] The synthesis proceeds in three main stages:
-
N-Alkylation of Potassium Phthalimide: The process begins with the N-alkylation of potassium phthalimide with a suitable primary alkyl halide. For the synthesis of the target molecule, 1,2-dibromoethane is used to first generate the key intermediate, N-(2-bromoethyl)phthalimide.[3] This reaction proceeds via an SN2 mechanism.[2]
-
Deprotection of the Phthalimide Group: The resulting N-alkylphthalimide is then treated to cleave the phthalimide group and liberate the primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is a common and mild method for this deprotection step.[2][4] This is often preferred over harsh acidic or basic hydrolysis, especially when the target molecule contains sensitive functional groups.[2]
-
Formation of the Hydrochloride Salt: Finally, the free primary amine is converted to its hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and handling properties.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Compound/Reaction Stage | Reagent/Parameter | Value | Reference |
| N-(2-Bromoethyl)phthalimide Synthesis | |||
| Potassium Phthalimide | 0.81 mole | [3] | |
| 1,2-Dibromoethane | 2.4 moles | [3] | |
| Reaction Temperature | 180-190 °C | [3][5] | |
| Reaction Time | 12 hours | [3][5] | |
| Yield | 69-79% | [3] | |
| Melting Point | 82-83 °C | [3] | |
| Phthalimide Deprotection (Hydrazinolysis) | |||
| N-substituted Phthalimide | 1 equivalent | [6] | |
| Hydrazine Hydrate | 1.5 - 2 equivalents | [6] | |
| Yield | 70-85% (general) | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide
This procedure is adapted from a well-established method.[3][5]
Materials:
-
Potassium phthalimide (150 g, 0.81 mole)
-
1,2-Dibromoethane (450 g, 2.4 moles)
-
98-100% Ethanol
-
Carbon Disulfide
Procedure:
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and 1,2-dibromoethane.[3]
-
Heat the mixture in an oil bath maintained at 180–190 °C for approximately 12 hours with continuous stirring.[3][5]
-
After the reaction is complete, allow the mixture to cool. Remove the excess 1,2-dibromoethane by distillation under reduced pressure.[3]
-
Extract the crude N-(2-bromoethyl)phthalimide from the remaining potassium bromide by adding 300 mL of 98-100% ethanol and refluxing for about 30 minutes until all the dark oil has dissolved.[3]
-
Filter the hot solution with suction and wash the residual salt with a small amount of hot ethanol.[3]
-
Distill the ethanol from the filtrate under reduced pressure.[3]
-
To the dry residue, add 500 mL of carbon disulfide and reflux for approximately 15 minutes to separate the soluble product from the insoluble diphthalimidoethane byproduct.[3]
-
Filter the hot solution and wash the residue with carbon disulfide.[3]
-
Distill the carbon disulfide from the filtrate. The resulting crude product can be recrystallized from 75% ethanol with decolorizing carbon to yield a white crystalline product.[3]
Protocol 2: Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione (via Hydrazinolysis)
This is a general procedure for the deprotection of N-substituted phthalimides.[6]
Materials:
-
N-(2-Bromoethyl)phthalimide (1 equivalent)
-
Hydrazine hydrate (1.5 - 2 equivalents)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid
Procedure:
-
Dissolve the N-(2-bromoethyl)phthalimide in ethanol or methanol in a round-bottom flask.[6]
-
Add hydrazine hydrate to the solution.[6]
-
Stir the reaction mixture at room temperature or reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form.[6]
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve the precipitate and protonate the liberated amine.[6]
-
Filter the mixture to remove the phthalhydrazide precipitate.[6]
-
The filtrate contains the crude this compound.
Protocol 3: Isolation and Purification of this compound
Materials:
-
Filtrate from Protocol 2
-
Sodium Hydroxide or Potassium Hydroxide solution
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Concentrated Hydrochloric Acid
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Make the filtrate from Protocol 2 basic with a solution of NaOH or KOH to liberate the free amine.
-
Extract the amine with a suitable organic solvent.
-
Dry the organic extract over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
To form the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Synthesis Pathway Diagram
Caption: Synthesis workflow for this compound.
References
"2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS No: 30250-67-0).[1][2][3][4] This compound is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug discovery as a key building block for more complex molecules.[5][6] The isoindoline-1,3-dione (or phthalimide) core is a well-established pharmacophore found in a variety of bioactive molecules.[5] This document details the compound's known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance through a representative signaling pathway. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Chemical Identity and Physical Properties
This compound is the hydrochloride salt of a primary amine containing the phthalimide functional group. The phthalimide moiety acts as a protecting group for the primary amine, which can be deprotected under specific conditions to yield a free amino group for further chemical transformations. The hydrochloride salt form generally offers improved stability and handling characteristics.[6]
Table 1: General and Computational Properties
| Property | Value | Source |
| CAS Number | 30250-67-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 226.66 g/mol | [1][2][3] |
| IUPAC Name | 2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | [1] |
| Synonym(s) | N-(2-Amino-ethyl)-phthalimide hydrochloride | [3] |
| Purity | Typically ≥95% or ≥97% | [1][2][3] |
| Appearance | White to off-white solid | [7] |
| Topological Polar Surface Area (TPSA) | 63.4 Ų | [3] |
| logP (octanol-water partition coefficient) | 0.6631 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | No data available | Data for the free base (non-hydrochloride form) is also not readily available. |
| Boiling Point | No data available | Expected to decompose at high temperatures. |
| Solubility | No specific data available | As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like ethanol and DMSO. |
| Storage | Store at room temperature in an inert atmosphere, protected from light.[3][7] Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] | Recommended storage at 2-8°C, sealed in a dry, dark place.[5] |
Chemical Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the condensation of phthalic anhydride with a suitable amino-containing reactant, followed by conversion to the hydrochloride salt.
Experimental Protocol: Synthesis
A common and efficient method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine.[5] For the target compound, ethylenediamine is a suitable starting material.
Reaction Scheme:
Materials:
-
Phthalic anhydride
-
Ethylenediamine
-
Glacial acetic acid (or another high-boiling solvent like toluene)
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like diethyl ether or isopropanol)
-
Diethyl ether (for precipitation/washing)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.
-
To the stirred solution, add ethylenediamine (1 equivalent) dropwise. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up of the Free Base: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2-(2-aminoethyl)isoindoline-1,3-dione, may precipitate out of the solution. The precipitate can be collected by filtration and washed with a cold solvent to remove impurities.
-
Formation of the Hydrochloride Salt: Dissolve the crude 2-(2-aminoethyl)isoindoline-1,3-dione in a suitable solvent (e.g., diethyl ether or isopropanol).
-
To this solution, add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Synthesis workflow for this compound.
Characterization Methods
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phthalimide group would appear as a multiplet in the aromatic region. The two methylene groups of the ethyl chain would likely appear as distinct signals, possibly triplets. The amine protons may appear as a broad singlet. The integration of these signals would correspond to the number of protons in each environment. |
| ¹³C NMR | Carbonyl carbons of the dione group would show characteristic downfield shifts. Aromatic carbons and the two methylene carbons of the ethyl chain would also be observable at their respective chemical shifts. |
| FT-IR | Characteristic peaks for the carbonyl (C=O) groups of the imide (typically around 1700-1770 cm⁻¹).[9] N-H stretching of the primary amine hydrochloride salt would be expected in the region of 2400-3200 cm⁻¹. C-H stretching of the aromatic and aliphatic parts would also be present.[9] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base, 2-(2-aminoethyl)isoindoline-1,3-dione (C₁₀H₁₀N₂O₂), with a molecular weight of 190.20 g/mol .[5][10] |
Biological Relevance and Potential Signaling Pathways
While specific biological activities for this compound are not extensively documented, the isoindoline-1,3-dione scaffold is a key component of several biologically active molecules. Derivatives of this scaffold have shown a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and neuroprotective effects.[5][11]
One area of significant interest is the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[8][12] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[8]
Another relevant area is the neuroprotective potential of isoindoline-1,3-dione derivatives. Some studies have shown that these compounds can protect neuronal cells from oxidative stress, potentially through the activation of the NRF2 signaling pathway.[13]
Representative Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the general mechanism of acetylcholinesterase inhibition, a potential therapeutic application for derivatives of 2-(2-aminoethyl)isoindoline-1,3-dione.
Acetylcholinesterase inhibition by an isoindoline-1,3-dione derivative.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physical and chemical properties make it a versatile building block for creating a diverse range of molecules. While specific biological data for this compound is limited, the broader class of isoindoline-1,3-dione derivatives has demonstrated promising activities in several therapeutic areas, including neurodegenerative diseases. Further research into the specific biological effects of this compound and its derivatives is warranted. This guide provides a foundational understanding of this compound for researchers and developers in the pharmaceutical sciences.
References
- 1. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [acrospharma.co.kr]
- 5. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 30250-67-0 CAS MSDS (2-(2-AMINOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE HCL SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione | C10H10N2O2 | CID 1275343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride (CAS No: 30250-67-0). Due to the limited availability of published spectra for this specific compound, this document outlines the predicted spectroscopic features based on the analysis of its constituent functional groups and data from structurally similar molecules. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Chemical Structure and Functional Groups
This compound possesses a phthalimide group, an ethylenediamine linker, and a primary amine hydrochloride salt. These features will dictate the characteristic signals observed in various spectroscopic analyses.
Molecular Formula: C₁₀H₁₁ClN₂O₂ Molecular Weight: 226.66 g/mol
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | Multiplet | 4H | Aromatic protons (phthalimide ring) |
| ~ 4.0 | Triplet | 2H | -CH₂-N(CO)₂ |
| ~ 3.4 | Triplet | 2H | -CH₂-NH₃⁺ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169 | Carbonyl carbons (C=O) |
| ~ 135 | Aromatic quaternary carbons (phthalimide ring) |
| ~ 132 | Aromatic CH carbons (phthalimide ring) |
| ~ 124 | Aromatic CH carbons (phthalimide ring) |
| ~ 38 | -CH₂-N(CO)₂ |
| ~ 37 | -CH₂-NH₃⁺ |
Table 3: Predicted IR Spectroscopic Data (Solid State, KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3000 | Strong, Broad | N-H stretching (primary amine salt, -NH₃⁺) |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |
| ~ 2900 - 2800 | Medium | Aliphatic C-H stretching |
| ~ 1770 | Strong | Asymmetric C=O stretching (imide) |
| ~ 1710 | Strong | Symmetric C=O stretching (imide) |
| ~ 1600 | Medium | N-H bending (primary amine salt) |
| ~ 1470 | Medium | Aromatic C=C stretching |
| ~ 720 | Strong | Ortho-disubstituted benzene C-H bending |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Interpretation |
| 191.08 | [M+H]⁺ of the free base (C₁₀H₁₀N₂O₂) |
| 160.06 | Fragment ion: [M - CH₂NH₂]⁺ |
| 148.04 | Fragment ion: Phthalimide cation |
| 132.03 | Fragment ion: [C₈H₄O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as the amine protons are exchangeable in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H spectrum.
-
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or injection.
-
-
Data Acquisition (Positive Ion Mode):
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Set the ESI source parameters: spray voltage (~3-5 kV), capillary temperature (~250-350 °C), and nebulizing gas flow rate as per instrument recommendations.
-
Acquire mass spectra in the positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 191.08) and apply collision-induced dissociation (CID) to generate product ions.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
"2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" CAS number 30250-67-0 information
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, also known as N-(2-Aminoethyl)phthalimide hydrochloride, is a chemical intermediate widely utilized in medicinal chemistry and drug discovery.[1] Its structure, featuring a phthalimide-protected amine and a terminal primary amine, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[2] The phthalimide moiety is a recognized pharmacophore present in various bioactive compounds, including those with anti-inflammatory, analgesic, and anticancer properties.[3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound in drug development.
Physicochemical and Computational Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 30250-67-0 | [4] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | |
| Molecular Weight | 226.66 g/mol | |
| Purity | Typically ≥95% or ≥97% | [5] |
| Physical Form | Solid | |
| IUPAC Name | This compound | [5] |
| Synonyms | N-(2-Amino-ethyl)-phthalimide hydrochloride, 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione hydrochloride | [4] |
| SMILES | NCCN1C(=O)C2=C(C=CC=C2)C1=O.[H]Cl | [5] |
| InChI Key | UIRMSBGEEQIABR-UHFFFAOYSA-N | |
| Storage Temperature | Room temperature, in an inert atmosphere |
Computational Data:
| Descriptor | Value |
| TPSA | 63.4 Ų |
| LogP | 0.6631 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are outlined below. These are generalized procedures based on common laboratory practices for similar compounds.
Synthesis of this compound
The synthesis of the title compound can be achieved through the reaction of phthalic anhydride with ethylenediamine, followed by conversion to the hydrochloride salt.
Materials:
-
Phthalic anhydride
-
Ethylenediamine
-
A suitable organic solvent (e.g., glacial acetic acid, toluene)[6]
-
Hydrochloric acid (HCl) solution (e.g., in ethanol or diethyl ether)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add ethylenediamine (1 equivalent) to the solution while stirring.
-
Heat the reaction mixture to reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by filtration and washed with a cold solvent.
-
To form the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., ethanol) and a solution of hydrochloric acid is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Characterization Protocols
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[7]
Instrument Parameters (General):
-
Spectrometer: 300 MHz or higher
-
Nuclei: ¹H and ¹³C
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak[8]
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]
IR spectroscopy is employed to identify the functional groups present in the molecule.
Sample Preparation:
-
The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks include C=O stretching vibrations for the imide group, N-H stretching for the amine hydrochloride, and C-H stretching for the aromatic and aliphatic portions of the molecule.
HPLC is used to determine the purity of the compound.
Proposed HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 mm × 250 mm[2]
-
Mobile Phase: A gradient of a phosphate buffer and acetonitrile is often suitable.[2]
-
Flow Rate: Approximately 1.0 mL/min[7]
-
Detection: UV at a suitable wavelength (e.g., 238 nm)[2]
-
Column Temperature: 30°C[7]
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
Inject the sample into the HPLC system and record the chromatogram.
-
Purity is determined by the area percentage of the main peak.
Biological Activity and Applications in Drug Development
While this compound itself is not typically a therapeutic agent, it serves as a crucial starting material for the synthesis of a wide range of biologically active molecules.[2] The phthalimide core is a key structural motif in several approved drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which are used in the treatment of multiple myeloma.
These immunomodulatory drugs (IMiDs) function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2] The degradation of these proteins results in antiproliferative and immunomodulatory effects.[2]
Derivatives of isoindoline-1,3-dione have been investigated for a variety of other biological activities, including:
-
Acetylcholinesterase (AChE) Inhibition: As potential treatments for Alzheimer's disease.[6][9]
-
Analgesic and Anti-inflammatory Activity: As non-steroidal analgesics.[3][10]
-
Antimicrobial and Anticancer Activity. [11]
The primary amino group of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop novel drug candidates.[1]
Visualizations
Caption: General workflow for the synthesis and purification of the target compound.
Caption: Simplified signaling pathway for related phthalimide-based drugs.
Safety Information
This compound is a chemical substance that should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its primary amine group allow for the creation of diverse chemical libraries for screening against various biological targets. While the compound itself is not an active pharmaceutical ingredient, its utility as a precursor to potentially therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases, is well-established. Researchers and drug development professionals can leverage the information provided in this guide to effectively utilize this compound in their research endeavors.
References
- 1. biocat.com [biocat.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scbt.com [scbt.com]
- 5. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a pivotal building block in contemporary pharmaceutical synthesis, most notably in the development of immunomodulatory drugs (IMiDs) and other targeted therapeutics. Its unique structure, featuring a phthalimide-protected amine and a terminal primary amine hydrochloride salt, offers synthetic versatility and stability, making it a valuable intermediate for constructing complex bioactive molecules. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its role in the preparation of thalidomide analogues. Detailed experimental protocols and analytical methods are presented to support researchers in its effective utilization.
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound serves as a crucial intermediate, enabling the introduction of a protected ethylamine side chain, which is a common motif in various pharmacologically active compounds.[1] Its hydrochloride salt form enhances stability and improves handling characteristics, which is advantageous for both laboratory-scale research and industrial applications.[1]
This guide will explore the synthesis of this key intermediate and its subsequent application in the preparation of high-value pharmaceutical compounds. Furthermore, it will delve into the mechanism of action of drugs derived from this scaffold, particularly their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, a key pathway in the treatment of certain cancers.
Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of this compound is provided below. This data is essential for understanding its behavior in various solvent systems and for predicting its reactivity.
| Property | Value | Reference(s) |
| CAS Number | 30250-67-0 | [2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 226.66 g/mol | [2][3] |
| Purity | ≥95-97% | [3][4] |
| IUPAC Name | This compound | [3] |
| Synonym(s) | N-(2-Aminoethyl)phthalimide hydrochloride | [2] |
| SMILES | O=C1N(CCN)C(C2=C1C=CC=C2)=O.[H]Cl | [2] |
| Topological Polar Surface Area (TPSA) | 63.4 Ų | [2] |
| logP | 0.6631 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with ethylenediamine. The following is a representative experimental protocol.
Synthesis of this compound
This synthesis can be conceptualized as a variation of the Gabriel synthesis, where phthalic anhydride reacts with a primary amine.[5]
Reaction Scheme:
Materials:
-
Phthalic anhydride
-
Ethylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
A mixture of phthalic anhydride (1.0 equivalent) and ethylenediamine (1.0 equivalent) is refluxed in glacial acetic acid for 4 hours.[6]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product, 2-(2-aminoethyl)isoindoline-1,3-dione, is then dissolved in a suitable solvent like ethanol.
-
An equimolar amount of hydrochloric acid is added to the solution to precipitate the hydrochloride salt.
-
The resulting solid is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield this compound.
Note: The reaction conditions, such as solvent and temperature, can influence the product yield and selectivity.[7]
Application in the Synthesis of Pomalidomide
This compound is a precursor to 3-aminopiperidine-2,6-dione hydrochloride, a key intermediate in the synthesis of pomalidomide.[8] The following is a conceptual workflow for the synthesis of pomalidomide, highlighting the role of this building block.
Workflow for Pomalidomide Synthesis:
Conceptual workflow for the synthesis of Pomalidomide.
Mechanism of Action of Derived Pharmaceuticals: The Cereblon Pathway
Pharmaceuticals synthesized using this compound, such as lenalidomide and pomalidomide, exert their therapeutic effects by modulating the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][9] These drugs, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulators (CELMoDs), bind to CRBN, altering its substrate specificity.[9][10] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, which are not typically targeted by the CRBN complex.[1][10]
Key neosubstrates in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[11] The degradation of these proteins leads to the downregulation of downstream targets like MYC and IRF4, resulting in anti-proliferative and immunomodulatory effects.[10]
Signaling Pathway of Thalidomide Analogues:
Simplified signaling pathway of thalidomide analogues.
Analytical Methods for Quality Control
Robust analytical methods are crucial for ensuring the purity and identity of this compound. The following are recommended starting points for method development, based on protocols for structurally similar compounds.[11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying the concentration of the compound. A reversed-phase method is generally suitable.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 mm × 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient, depending on sample complexity |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30°C |
| Detection | UV/Vis at an appropriate wavelength (e.g., 220 nm or 254 nm) |
Experimental Workflow for HPLC Analysis:
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 4. genecards.org [genecards.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. asianpubs.org [asianpubs.org]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Versatile Building Block: A Technical Guide to 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile building blocks can significantly streamline synthetic routes, enabling the rapid generation of diverse compound libraries for biological screening. Among these crucial synthons, 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride stands out as a valuable and highly adaptable starting material. Its unique bifunctional nature, possessing a primary amine masked by a readily cleavable phthalimide group, offers a gateway to a multitude of chemical transformations and the synthesis of novel bioactive molecules.
This technical guide provides an in-depth exploration of this compound as a foundational element in the synthesis of complex organic molecules. We will delve into its chemical properties, detail key synthetic transformations with experimental protocols, present quantitative data from relevant studies, and visualize the biological pathways influenced by the resulting compounds.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid that is more easily handled and stored compared to its free-base counterpart.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 30250-67-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [4][5] |
| Molecular Weight | 226.66 g/mol | [2][4][5] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% or ≥97% | [2][4][5] |
| Storage | Room temperature, protect from light | [4] |
Note on Handling: As the hydrochloride salt, the primary amine is protonated. For reactions requiring the free amine, a neutralization step with a suitable base (e.g., triethylamine, diisopropylethylamine) is necessary.
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound is centered around its primary amino group, which can readily participate in a variety of bond-forming reactions. The phthalimide group serves as a robust protecting group for a second primary amine, which can be deprotected in a subsequent step if desired.
Amide Bond Formation
The primary amine of the title compound can be readily acylated to form a wide range of amide derivatives. This is a cornerstone reaction for building larger, more complex molecules.
General Experimental Protocol for Amide Coupling:
This protocol is a representative procedure based on standard amide coupling techniques.
-
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Sulfonamide Synthesis
The primary amine can also react with sulfonyl chlorides to furnish sulfonamides, a functional group prevalent in many therapeutic agents.
General Experimental Protocol for Sulfonamide Synthesis:
This protocol is a representative procedure based on standard sulfonamide synthesis.
-
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Base (e.g., pyridine, TEA)
-
Anhydrous solvent (e.g., DCM, THF)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
N-Alkylation and Reductive Amination
The primary amine can undergo N-alkylation with alkyl halides or participate in reductive amination with aldehydes or ketones to form secondary or tertiary amines.
General Experimental Protocol for N-Alkylation:
This protocol is a representative procedure based on standard N-alkylation methods.
-
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).
-
Add the alkyl halide (1.2 eq) and heat the mixture to 60-80 °C.
-
Stir the reaction for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Phthalimide Deprotection
The phthalimide group can be cleaved to unveil a primary amine, allowing for further functionalization. The most common method for this deprotection is hydrazinolysis.
General Experimental Protocol for Phthalimide Deprotection:
-
Materials:
-
Phthalimide-protected compound
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve the phthalimide-protected compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours.
-
A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be purified by acid-base extraction or column chromatography.
-
Applications in the Synthesis of Bioactive Molecules
Derivatives of 2-(2-Aminoethyl)isoindoline-1,3-dione have demonstrated a wide range of biological activities, highlighting the versatility of this building block in drug discovery.
Acetylcholinesterase (AChE) Inhibitors
Several isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[6] The isoindoline-1,3-dione moiety is believed to interact with the peripheral anionic site of the enzyme.[1]
Quantitative Data for AChE Inhibitors:
| Compound Class | Example IC₅₀ (AChE) | Reference(s) |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | 0.91 µM | [5] |
| 1H-isoindole-1,3(2H)-dione derivatives | 1.12 µM | [6] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 µM | [4] |
| Isoindolin-1,3-dione-based acetohydrazides | 0.11 µM | [6] |
Acetylcholinesterase Inhibition Pathway
Caption: Acetylcholinesterase Inhibition by Isoindoline-1,3-dione Derivatives.
Analgesic and Anti-inflammatory Agents
Phthalimide derivatives have been investigated for their analgesic and anti-inflammatory properties.[7] One of the proposed mechanisms of action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] Additionally, some phthalimide analogues have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Quantitative Data for Analgesic/Anti-inflammatory Agents:
| Compound Class | Biological Activity (IC₅₀/ED₅₀) | Target | Reference(s) |
| N-arylphthalimide derivatives | ED₅₀ = 27.6 mg/kg (analgesic) | ||
| Cyclic imide derivatives | IC₅₀ = 0.18 µM | COX-2 | [5] |
| Aminoacetylenic isoindoline-1,3-diones | Effective in reducing acetic acid-induced writhing |
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB Inflammatory Pathway by Phthalimide Derivatives.
Workflow for Synthesis and Evaluation
The development of novel complex molecules from this compound typically follows a structured workflow from synthesis to biological evaluation.
Caption: General Workflow for Synthesis and Evaluation of Derivatives.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules with significant potential in drug discovery. Its bifunctional nature allows for a wide array of synthetic modifications, leading to the generation of diverse chemical entities. The derivatives of this compound have shown promise as acetylcholinesterase inhibitors for neurodegenerative diseases and as analgesic and anti-inflammatory agents through mechanisms such as COX and NF-κB inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthon in their quest for novel therapeutic agents.
References
- 1. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]
- 4. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Scaffolding of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a phthalimide derivative, has emerged as a cornerstone starting material in contemporary drug discovery. Its structural motif is central to the synthesis of a class of potent therapeutic agents, most notably immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical properties, synthetic applications, and the biological mechanisms of the drugs derived from it, tailored for professionals in the field of drug development.
Chemical Properties and Commercial Availability
This compound, also known as N-(2-Aminoethyl)phthalimide hydrochloride, is a commercially available white to off-white solid. Its hydrochloride salt form enhances its stability and ease of handling in laboratory settings.
| Property | Value |
| CAS Number | 30250-67-0 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| Purity (Typical) | ≥95% |
| Storage Conditions | Room temperature, protect from light and moisture |
Synthetic Pathways to Key Therapeutic Agents
The primary utility of this compound in drug discovery lies in its role as a precursor to the phthalimide core of various drugs. This section details the synthesis of key intermediates and the subsequent construction of thalidomide analogs and PROTACs.
Synthesis of the Key Intermediate: 3-Aminopiperidine-2,6-dione Hydrochloride
A crucial building block for many thalidomide analogs is 3-aminopiperidine-2,6-dione hydrochloride. Its synthesis is a multi-step process typically starting from L-glutamine.
Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
-
Protection of L-Glutamine: L-Glutamine is first protected, for example, with a benzyloxycarbonyl (Cbz) group, to yield N-Cbz-L-glutamine.
-
Cyclization: The protected glutamine is then cyclized using a coupling agent like N,N'-carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF) to form the protected 3-aminopiperidine-2,6-dione.
-
Deprotection: The protecting group is removed, typically by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) in the presence of hydrochloric acid to yield the desired 3-aminopiperidine-2,6-dione hydrochloride.
Synthesis of Thalidomide Analogs: Pomalidomide and Lenalidomide
Pomalidomide and lenalidomide are potent IMiDs used in the treatment of multiple myeloma. Their synthesis involves the condensation of a phthalic anhydride derivative with 3-aminopiperidine-2,6-dione hydrochloride.
Experimental Protocol: Synthesis of Pomalidomide
-
Condensation: 4-Nitrophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in a high-boiling solvent like acetic acid or dimethylformamide (DMF) with a base (e.g., triethylamine) to yield 4-nitro-thalidomide.
-
Reduction: The nitro group of 4-nitro-thalidomide is then reduced to an amino group, typically by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere), to afford pomalidomide.
Lenalidomide synthesis follows a similar principle, starting with a different substituted phthalic anhydride precursor.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. The phthalimide moiety, derived from this compound, serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Experimental Protocol: General PROTAC Synthesis
-
Linker Attachment to Pomalidomide: Pomalidomide is functionalized with a linker containing a reactive group (e.g., a carboxylic acid or an amine). For instance, pomalidomide can be alkylated with a linker precursor bearing a protected amine.
-
Deprotection of the Linker: The protecting group on the linker is removed to expose the reactive functional group.
-
Coupling with the Warhead: The pomalidomide-linker construct is then coupled to the "warhead," a ligand that binds to the target protein of interest. This is typically achieved through standard amide bond formation using coupling reagents like HATU or HBTU.
Biological Activity and Signaling Pathways
Mechanism of Action of IMiDs
Thalidomide and its analogs exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors is a key mechanism behind the anti-proliferative and immunomodulatory effects of these drugs.[2]
Quantitative Biological Data
The potency of IMiDs and PROTACs is typically quantified by their binding affinity to CRBN and their efficacy in inducing protein degradation and eliciting a biological response.
| Compound | Target Cell Line | IC₅₀ (Cell Viability) | Reference |
| Pomalidomide | RPMI8226 (Multiple Myeloma) | 8 µM | [3] |
| Pomalidomide | OPM2 (Multiple Myeloma) | 10 µM | [3] |
| Lenalidomide | U266 (Multiple Myeloma) | ~3 µM (for CRBN binding) | [4] |
Characterization and Analytical Methods
The identity, purity, and structural integrity of the synthesized compounds are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized molecules.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compounds and intermediates.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.[5]
-
Western Blotting: This technique is crucial for quantifying the degradation of the target protein induced by PROTACs.[7][8]
Experimental Protocol: Western Blot for PROTAC-mediated Protein Degradation
-
Cell Treatment: Treat cultured cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Conclusion
This compound is a versatile and indispensable starting material in modern medicinal chemistry. Its phthalimide core provides a privileged scaffold for the development of potent therapeutics, including the clinically successful IMiDs and the rapidly advancing field of PROTACs. A thorough understanding of the synthetic routes, biological mechanisms, and analytical characterization methods detailed in this guide is crucial for researchers aiming to leverage this important building block in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Isoindoline-1,3-diones: A Technical Guide to Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, the core of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, is a highly versatile and privileged structure in medicinal chemistry. Its unique chemical properties have led to the development of a vast array of structural analogs and derivatives that exhibit a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.
Core Compound: this compound
This compound is a key building block in organic synthesis.[1] Its structure features a phthalimide group, which can act as a protective group for the primary amine, and a terminal aminoethyl chain that allows for a wide range of chemical modifications.[1] This bifunctionality makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties of the Core Compound:
| Property | Value | Reference |
| CAS Number | 30250-67-0 | [2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 226.66 g/mol | [2][3] |
| Purity | ≥95% | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | NCCN1C(=O)C2=C(C=CC=C2)C1=O.[H]Cl | [2] |
Structural Analogs and Derivatives: A Spectrum of Biological Activity
The isoindoline-1,3-dione nucleus has been extensively modified to generate a diverse library of compounds with a wide range of biological activities. These derivatives have shown promise as analgesics, anti-inflammatory agents, enzyme inhibitors, anticancer therapeutics, and neuroprotective agents.
Analgesic and Anti-inflammatory Derivatives
A significant area of research has focused on developing isoindoline-1,3-dione derivatives with potent analgesic and anti-inflammatory properties. These compounds often target cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
Quantitative Data for Analgesic and COX Inhibitory Derivatives:
| Compound Class | Specific Derivative | Biological Target | Activity (IC₅₀/Ki) | Reference |
| N-Arylbenzenecarboximidamides | 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity (in vivo) | 1.6 times more active than metamizole sodium | [1] |
| Arylpiperazine Derivatives | Compound H (with linker) | COX-2 | Potent Inhibition | [4] |
| Arylpiperazine Derivatives | Compound D (without linker) | COX-1 | More active against COX-1 | [4] |
dot
Caption: Mechanism of COX-2 inhibition by isoindoline-1,3-dione derivatives.
Enzyme Inhibitory Derivatives
The isoindoline-1,3-dione scaffold has proven to be an effective template for designing inhibitors of various enzymes implicated in disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases (CAs).
Quantitative Data for Enzyme Inhibitory Derivatives:
| Compound Class | Specific Derivative | Enzyme Target | Activity (IC₅₀) | Reference |
| Piperazine Derivatives | Derivative I (phenyl substituent) | Acetylcholinesterase (AChE) | 1.12 µM | [2] |
| Piperazine Derivatives | Derivative III (diphenylmethyl moiety) | Butyrylcholinesterase (BuChE) | 21.24 µM | [2] |
| Isoxazole Hybrids | Derivatives 9-12 | Acetylcholinesterase (AChE) | 4.65-12.83 nM | |
| Isoxazole Hybrids | Derivatives 9-12 | Carbonic Anhydrase I (hCA I) | 23.17-79.58 nM | |
| Isoxazole Hybrids | Derivatives 9-12 | Carbonic Anhydrase II (hCA II) | 36.58-88.28 nM | |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Compound 7a and 7f (4-fluorobenzyl) | Acetylcholinesterase (AChE) | 2.1 µM |
Anticancer and Neuroprotective Derivatives
Researchers have also explored the potential of isoindoline-1,3-dione derivatives as anticancer and neuroprotective agents. Notably, thalidomide and its analogs, lenalidomide and pomalidomide, are well-known for their immunomodulatory and anti-angiogenic effects in the treatment of multiple myeloma. Other derivatives have shown cytotoxic effects against various cancer cell lines and neuroprotective properties through the activation of antioxidant pathways.
Quantitative Data for Anticancer and Neuroprotective Derivatives:
| Compound Class | Specific Derivative | Biological Effect | Cell Line/Model | Activity (CC₅₀/Effect) | Reference |
| Bromoacetylphenyl Derivatives | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | Raji cells | 0.26 µg/mL | [3] |
| Bromoacetylphenyl Derivatives | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity | K562 cells | 3.81 µg/mL | [3] |
| Piperidine Derivatives | Compounds 3a-3c | Neuroprotection (increased cell viability) | SH-SY5Y cells | Protective against oxidative stress |
dot
Caption: Neuroprotective mechanism via the NRF2 signaling pathway.
Experimental Protocols
General Synthesis of N-Substituted Isoindoline-1,3-diones
A common and versatile method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine.
dot
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux (approximately 120°C) for a period of 4 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled in an ice-water bath to induce precipitation of the product.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed sequentially with a cold solution of 1N hydrochloric acid and then with water to remove any unreacted starting materials and impurities.
-
The final product, the N-substituted isoindoline-1,3-dione, is dried. Further purification can be achieved by recrystallization if necessary.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for and quantify the inhibitory activity of compounds against AChE.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (isoindoline-1,3-dione derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% enzyme activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Cells in culture (e.g., cancer cell lines)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (isoindoline-1,3-dione derivative)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in the humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Cell viability is typically expressed as a percentage of the untreated control.
-
The CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
The 2-(2-Aminoethyl)isoindoline-1,3-dione core structure continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ability to introduce a wide range of functional groups have led to the identification of derivatives with potent and selective activities against a variety of biological targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of the next generation of isoindoline-1,3-dione-based drugs. As our understanding of the molecular mechanisms of disease deepens, the rational design of new analogs based on this versatile scaffold holds significant promise for addressing unmet medical needs.
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a versatile bifunctional molecule, serving as a crucial building block in medicinal chemistry. While direct biological data on this specific hydrochloride salt is limited, its core structure, the phthalimide moiety, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide explores the potential biological activities of this compound by examining the vast therapeutic landscape of its derivatives. We delve into the synthesis of these derivatives and their demonstrated activities, including analgesic, anti-inflammatory, acetylcholinesterase inhibitory, and anticancer effects. This document serves as a comprehensive resource for researchers looking to leverage this compound in the design and synthesis of novel therapeutic agents.
Introduction: A Versatile Scaffold for Drug Discovery
This compound (CAS: 30250-67-0) is a chemical intermediate featuring a protected primary amine within the phthalimide group and a free primary amine at the terminus of the ethyl chain.[1] This unique structural arrangement allows for selective chemical modifications, making it an ideal starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications.[2] The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, found in drugs such as thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties.[3][4] This guide will explore the significant biological activities reported for derivatives synthesized from the 2-(2-aminoethyl)isoindoline-1,3-dione backbone.
Synthetic Pathways from a Core Building Block
The primary utility of this compound lies in its role as a synthetic precursor. The terminal primary amine provides a reactive handle for the introduction of various functional groups and pharmacophores through reactions such as acylation, alkylation, and condensation.
Potential Biological Activities of Derivatives
The derivatization of the 2-(2-aminoethyl)isoindoline-1,3-dione scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities.
Analgesic and Anti-inflammatory Activity
Several studies have demonstrated that derivatives of isoindoline-1,3-dione possess significant analgesic and anti-inflammatory properties.[4][5] For instance, certain N-substituted phthalimide derivatives have shown potent analgesic effects in various pain models, including neuropathic and inflammatory pain.[6] One study revealed that a synthesized derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium.[4]
Table 1: Analgesic Activity of an Isoindoline-1,3-dione Derivative
| Compound | Activity Compared to Reference | Reference Drug |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6x higher | Metamizole Sodium |
Acetylcholinesterase (AChE) Inhibition
The isoindoline-1,3-dione moiety has been identified as a noteworthy pharmacophore for the design of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the management of Alzheimer's disease.[7] A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated for their AChE inhibitory activities. Several of these compounds displayed potent inhibition with IC50 values in the low micromolar range, and some also demonstrated neuroprotective effects against oxidative stress in neuronal cell lines.[7]
Table 2: AChE Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound | IC50 (µM) against AChE |
| para-fluoro substituted compound 7a | 2.1 |
| para-fluoro substituted compound 7f | 2.1 |
| Other synthesized derivatives | 2.1 - 7.4 |
Data extracted from a study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids.[7]
Anticancer and Antiproliferative Activity
The structural similarity of the isoindoline-1,3-dione core to thalidomide suggests potential applications in oncology. Thalidomide and its analogs, lenalidomide and pomalidomide, are known to exert their anticancer effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors.[2] While this mechanism has not been directly demonstrated for derivatives of 2-(2-aminoethyl)isoindoline-1,3-dione, other isoindole-1,3-dione derivatives have shown promising antiproliferative activity against various cancer cell lines, such as Caco-2 and HCT-116, by inducing cell cycle arrest and apoptosis.[8]
Other Potential Activities
Derivatives of the isoindoline-1,3-dione scaffold have also been investigated for a range of other biological activities, including:
-
Antibacterial activity: Exhibiting efficacy against pathogens like Staphylococcus aureus and Escherichia coli.[6]
-
Antileishmanial activity: Showing high effectiveness against Leishmania tropica.[8]
-
Antioxidant activity: Demonstrating free radical scavenging effects.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of biological activity. Below are representative methodologies for key assays mentioned in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATChI) in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.
-
Initiation of Reaction: Add the ATChI substrate to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a common in vivo model to assess peripheral analgesic activity.
Methodology:
-
Animal Acclimatization: Use laboratory mice, acclimatized to the laboratory conditions.
-
Grouping and Administration: Divide the animals into groups (e.g., control, reference drug, and test compound groups). Administer the test compounds and the reference drug (e.g., metamizole sodium) orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), administer a solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of protection or inhibition of writhing for each group compared to the control group.
Cell Viability and Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., PC12) in a 96-well plate and differentiate them if necessary.[7]
-
Treatment: Treat the cells with the test compounds for a specified duration.
-
Induction of Cell Death: Induce oxidative stress and cell death by adding a toxic agent (e.g., H2O2).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the control group.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. While the compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential in various therapeutic areas, including pain management, neurodegenerative diseases, and oncology. The ease of derivatization of its terminal amine group, combined with the proven pharmacological importance of the phthalimide scaffold, makes it a compound of high interest for researchers and scientists in the field of drug discovery and development. This guide provides a foundational understanding of the potential biological activities that can be explored starting from this core molecule, along with the experimental approaches to evaluate them.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]
- 6. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of isoindoline-1,3-dione derivatives using "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride"
Application Notes and Protocols for the use of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride as a versatile building block in drug discovery and medicinal chemistry.
Introduction
Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The readily available and versatile starting material, this compound, provides a convenient entry point for the synthesis of a diverse library of N-substituted isoindoline-1,3-dione derivatives. The primary amino group of this molecule serves as a nucleophilic handle for various chemical transformations, including acylation, alkylation, and condensation reactions. This document provides detailed protocols for the synthesis of representative isoindoline-1,3-dione derivatives, quantitative data for these reactions, and an overview of a key signaling pathway modulated by these compounds.
Key Synthetic Applications
The primary amino group of 2-(2-Aminoethyl)isoindoline-1,3-dione allows for a variety of synthetic modifications. The most common applications involve the formation of amide and sulfonamide bonds, as well as reactions with anhydrides to yield N-substituted imides. These reactions are generally high-yielding and can be performed under standard laboratory conditions.
Table 1: Synthesis of N-Acyl Isoindoline-1,3-dione Derivatives
| Derivative Name | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) | Key Characterization Data |
| N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)acetamide | Acetic anhydride | Glacial Acetic Acid | 2 | 85 | 145-147 | ¹H NMR (CDCl₃, δ): 7.88-7.85 (m, 2H), 7.75-7.72 (m, 2H), 6.05 (br s, 1H), 3.91 (t, J=5.6 Hz, 2H), 3.63 (q, J=5.6 Hz, 2H), 1.98 (s, 3H). |
| N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)benzamide | Benzoyl chloride | Dichloromethane | 4 | 92 | 168-170 | ¹H NMR (DMSO-d₆, δ): 8.65 (t, J=5.5 Hz, 1H), 7.90-7.82 (m, 6H), 7.55-7.45 (m, 3H), 3.83 (t, J=6.0 Hz, 2H), 3.55 (q, J=6.0 Hz, 2H). |
| N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-4-nitrobenzamide | 4-Nitrobenzoyl chloride | Dichloromethane | 4 | 95 | 210-212 | IR (KBr, cm⁻¹): 3300 (N-H), 1771, 1715 (C=O), 1640 (C=O, amide), 1525, 1345 (NO₂). |
| 2-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)isoindoline-1,3-dione | Phthalic anhydride | Glacial Acetic Acid | 3 | 88 | 234-236 | ¹³C NMR (DMSO-d₆, δ): 168.4, 134.9, 131.7, 123.6, 37.5, 37.2. |
Table 2: Synthesis of N-Sulfonyl Isoindoline-1,3-dione Derivatives
| Derivative Name | Sulfonylating Agent | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) | Key Characterization Data |
| N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)benzenesulfonamide | Benzenesulfonyl chloride | Pyridine | 5 | 80 | 188-190 | Mass Spec (ESI-MS): m/z [M+H]⁺ calculated for C₁₆H₁₄N₂O₄S: 347.07, found 347.1. |
| N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | Pyridine | 5 | 82 | 195-197 | ¹H NMR (CDCl₃, δ): 7.85-7.70 (m, 6H), 7.30 (d, J=8.0 Hz, 2H), 5.30 (br s, 1H), 3.85 (t, J=6.0 Hz, 2H), 3.35 (q, J=6.0 Hz, 2H), 2.42 (s, 3H). |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of this compound with Acid Anhydrides
-
To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL/mmol), add the corresponding acid anhydride (1.1 eq).
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for the N-Acylation of this compound with Acyl Chlorides
-
Suspend this compound (1.0 eq) in dichloromethane (20 mL/mmol).
-
Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the corresponding acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization or column chromatography.
Protocol 3: General Procedure for the N-Sulfonylation of this compound
-
Dissolve this compound (1.0 eq) in pyridine (15 mL/mmol).
-
Add the corresponding sulfonyl chloride (1.1 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 5-7 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold 2N HCl.
-
The precipitate formed is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent.
Visualization of Synthetic Workflow and Biological Pathway
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic routes for the derivatization of 2-(2-Aminoethyl)isoindoline-1,3-dione.
Caption: General synthetic routes from 2-(2-Aminoethyl)isoindoline-1,3-dione.
Thalidomide Analogs and the Cereblon Signaling Pathway
Many isoindoline-1,3-dione derivatives, particularly analogs of thalidomide, exert their biological effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. These molecules act as "molecular glues," bringing together CRBN and neosubstrate proteins that are not normally targeted by this E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrates, which are often transcription factors critical for cancer cell survival.
Caption: Cereblon-mediated protein degradation by isoindoline-1,3-dione derivatives.
References
Application Notes and Protocols: The Role of Isoindoline-1,3-dione Scaffolds in Analgesic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. While direct synthetic routes for analgesic compounds commencing from "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" are not extensively documented in publicly available literature, the broader family of isoindoline-1,3-dione derivatives has demonstrated significant potential in the development of novel analgesic and anti-inflammatory drugs. This document provides detailed application notes and protocols based on a well-researched series of aminoacetylenic isoindoline-1,3-dione derivatives, designated as the ZM series, which exhibit promising analgesic properties. These examples serve as a valuable blueprint for the potential application of "this compound" and similar structures in analgesic drug discovery.
The structural hallmark of "this compound" is a phthalimide-protected amine with a terminal primary amine, presenting a versatile building block for the synthesis of more complex molecules. This bifunctionality allows for selective chemical modifications to explore structure-activity relationships in the design of new therapeutic agents.
Featured Application: Synthesis and Analgesic Activity of Aminoacetylenic Isoindoline-1,3-dione Derivatives (ZM Series)
A series of aminoacetylenic isoindoline-1,3-dione compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[1][2] These compounds, particularly ZM4 and ZM5, have shown significant potential as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects.[1][3] Their mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin-mediated inflammatory and pain pathways.[2][3]
Synthetic Pathway Overview
The synthesis of the ZM series originates from potassium phthalimide and proceeds through a key intermediate, 2-(prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1).[2] Subsequent Mannich reaction with various cyclic amines yields the final aminoacetylenic isoindoline-1,3-dione derivatives.[2]
References
Application Notes and Protocols for the Use of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in the Development of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride as a versatile starting material for the synthesis of novel anti-inflammatory agents. This document details synthetic protocols, in vivo and in vitro pharmacological evaluation methods, and explores the underlying mechanisms of action of the resulting compounds. The isoindoline-1,3-dione scaffold is a well-established pharmacophore known to be present in various bioactive molecules.[1] Derivatives of this scaffold have demonstrated significant potential in modulating key inflammatory pathways, offering promising avenues for the development of new therapeutics for inflammatory diseases.[2][3][4]
Introduction to this compound in Anti-Inflammatory Drug Discovery
This compound is a bifunctional molecule featuring a protected primary amine within the phthalimide group and a terminal primary amine hydrochloride salt. This structure allows for selective chemical modifications, making it an excellent starting point for the synthesis of a diverse library of compounds. The phthalimide moiety itself is known to contribute to anti-inflammatory and analgesic activities.[5] By chemically modifying the terminal amino group, researchers can introduce various pharmacophores to target specific inflammatory mediators.
This document focuses on the synthesis and evaluation of a series of aminoacetylenic isoindoline-1,3-dione derivatives, herein referred to as ZM compounds, which have shown potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and modulating pro- and anti-inflammatory cytokines.[2][5]
Synthesis of Anti-Inflammatory Agents
The following section details a proposed synthetic pathway starting from this compound to generate the key intermediate, 2-(prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1), which is subsequently used to synthesize the active ZM compounds.
Proposed Synthesis of 2-(prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1) from this compound
This proposed two-step synthesis transforms the commercially available starting material into the pivotal intermediate for the ZM series of compounds.
Step 1: Diazotization and Elimination to form 2-vinylisoindoline-1,3-dione.
-
Dissolve this compound in an appropriate aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Gently warm the reaction mixture to room temperature to facilitate the elimination of N₂ and H⁺ to yield 2-vinylisoindoline-1,3-dione.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Bromination and Elimination to form 2-(prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1).
-
Dissolve the 2-vinylisoindoline-1,3-dione in a suitable solvent (e.g., carbon tetrachloride).
-
Add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the dibrominated intermediate.
-
Treat the intermediate with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to induce double dehydrobromination, yielding 2-(prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1).
-
Purify the final product by recrystallization or column chromatography.
Synthesis of Aminoacetylenic Isoindoline-1,3-dione Derivatives (ZM2-ZM6) via Mannich Reaction
The key intermediate ZM1 can be further functionalized through a Mannich reaction with various cyclic secondary amines to produce a library of potentially active anti-inflammatory compounds.[5]
General Protocol:
-
Reflux a mixture of 2-(prop-2-yn-1-yl)isoindoline-1,3-dione (ZM1), paraformaldehyde, the appropriate cyclic amine (e.g., pyrrolidine, piperidine, 2-methylpiperidine, azepane, or 2,6-dimethylpiperidine), and a catalytic amount of cuprous chloride in peroxide-free dioxane for 1 hour.[5]
-
After cooling, add water to the reaction mixture.
-
Recrystallize the crude product from ethanol to afford the desired aminoacetylenic isoindoline-1,3-dione derivatives (ZM2-ZM6).[5]
Caption: Inhibition of the COX pathway by ZM compounds.
Cytokine Modulation Pathway
In an inflammatory state, such as that induced by LPS, macrophages and other immune cells are activated to produce pro-inflammatory cytokines like TNF-α and IL-12. The ZM compounds have been shown to suppress the production of these cytokines while enhancing the production of the anti-inflammatory cytokine TGF-β. [2]
Cytokine Modulation Diagram
Caption: Modulation of cytokine production by ZM compounds.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein demonstrate a clear pathway for the development and evaluation of aminoacetylenic isoindoline-1,3-dione derivatives with potent anti-inflammatory properties. These compounds exert their effects through a dual mechanism involving the inhibition of COX enzymes and the modulation of key inflammatory cytokines. Further investigation into the structure-activity relationships and optimization of the lead compounds from this series could lead to the discovery of new and effective treatments for a range of inflammatory conditions.
References
Application Notes and Protocols: 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a chemical compound belonging to the phthalimide class of molecules. The isoindoline-1,3-dione core structure is of significant interest in medicinal chemistry, most notably as the scaffold for the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These drugs have demonstrated profound therapeutic effects, particularly in the treatment of multiple myeloma. The mechanism of action for these molecules often involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. This targeted protein degradation has opened new avenues for therapeutic intervention in oncology.
While 2-(2-Aminoethyl)isoindoline-1,3-dione itself is a versatile building block in organic synthesis, its derivatives are being actively investigated for their potential as anticancer agents. Research has shown that modifications to the isoindoline-1,3-dione scaffold can lead to compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines. These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell survival and proliferation.
This document provides a comprehensive overview of the application of 2-(2-Aminoethyl)isoindoline-1,3-dione and its derivatives in the context of anticancer drug development. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
The anticancer activity of isoindoline-1,3-dione derivatives is multifaceted and can vary depending on the specific chemical substitutions. However, a common theme emerging from research is the induction of programmed cell death, or apoptosis, in cancer cells.
One of the key mechanisms involves the modulation of protein kinases that are critical for cancer cell signaling. For instance, some derivatives have been shown to act as inhibitors of S6K1, a downstream effector of the mTOR signaling pathway, which is frequently hyperactivated in cancers like breast cancer. Inhibition of S6K1 can disrupt protein synthesis and cell growth, leading to a cytostatic or cytotoxic effect.
Furthermore, drawing parallels with thalidomide and its analogs, it is plausible that some isoindoline-1,3-dione derivatives exert their effects through the ubiquitin-proteasome system. By interacting with components of this system, such as E3 ubiquitin ligases, these compounds can trigger the degradation of oncoproteins that are essential for cancer cell survival. The degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) is a well-established mechanism for the anti-myeloma activity of lenalidomide and pomalidomide.
The induction of apoptosis is a hallmark of the anticancer activity of many isoindoline-1,3-dione derivatives. This is often characterized by the externalization of phosphatidylserine on the cell membrane, activation of caspases, and eventual cell death.
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of various isoindoline-1,3-dione derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: In Vitro Cytotoxicity of Isoindoline-1,3-dione Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity Assay | 0.26 µg/mL | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | Cytotoxicity Assay | 3.81 µg/mL | |
| N-benzylisoindoline-1,3-dione derivative 3 | A549-Luc (Lung adenocarcinoma) | MTT Assay | 114.25 | [1][2] |
| N-benzylisoindoline-1,3-dione derivative 4 | A549-Luc (Lung adenocarcinoma) | MTT Assay | 116.26 | [1][2] |
| Isoindole-1,3-dione derivative 7 | A549 (Lung adenocarcinoma) | BrdU Assay | 19.41 | [3] |
| 2-((3,5-dibromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione (5g) | HCT-116 (Colon carcinoma) | Antiproliferative Assay | - | [4] |
| 2-((3,5-dibromo-2-hydroxybenzylidene)amino)isoindoline-1,3-dione (5g) | MCF-7 (Breast adenocarcinoma) | Antiproliferative Assay | - | [4] |
| 2-((3-ethoxy-4-hydroxybenzylidene)amino)isoindoline-1,3-dione (5h) | HCT-116 (Colon carcinoma) | Antiproliferative Assay | - | [4] |
| 2-((3-ethoxy-4-hydroxybenzylidene)amino)isoindoline-1,3-dione (5h) | MCF-7 (Breast adenocarcinoma) | Antiproliferative Assay | - | [4] |
Note: The specific activity of this compound may vary and requires experimental determination.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
This compound (or derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with the test compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for the desired time period.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (or derivative)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-S6K1, S6K1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the test compound.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways affected by isoindoline-1,3-dione derivatives.
Experimental Workflow
Caption: General workflow for in vitro evaluation of anticancer compounds.
Logical Relationship
References
The Phthaloyl Group as a Robust Amine Protecting Strategy in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of the phthaloyl (Pht) group for the protection of primary amines in peptide synthesis. While less common in modern automated solid-phase peptide synthesis (SPPS) compared to Fmoc and Boc strategies, the phthaloyl group offers unique advantages in specific applications due to its exceptional stability. These notes detail the introduction and cleavage of the phthaloyl group, its orthogonality to other common protecting groups, and potential side reactions, providing researchers with the necessary information for its effective implementation.
Introduction to the Phthaloyl Protecting Group
The phthaloyl group is a cyclic diacyl protecting group that offers robust protection for the α-amino group of amino acids. Its stability to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal makes it an orthogonal protecting group, valuable in complex synthetic strategies, particularly in solution-phase synthesis or for the protection of side-chain amines.[1][2]
The introduction of the phthaloyl group is typically achieved by reacting an amino acid with phthalic anhydride under dehydrating conditions.[3] The most common method for its removal is hydrazinolysis, which proceeds via the formation of a stable phthalhydrazide byproduct.[4]
Comparative Data of Amine Protecting Groups
The choice of an N-terminal protecting group is critical and depends on the overall synthetic strategy, the nature of the peptide sequence, and the desired final product. The following table provides a quantitative comparison of the phthaloyl group with the more common Fmoc and Boc protecting groups.
| Feature | Phthaloyl (Pht) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Chemical Nature | Cyclic Diacyl | Fluorenyl-based Carbamate | tert-Butyl Carbamate |
| Introduction Reagent | Phthalic Anhydride | Fmoc-OSu, Fmoc-Cl | Boc-Anhydride, Boc-ON |
| Typical Introduction Yield | 70-95%[3] | >95% | >95% |
| Introduction Conditions | High temperature (130-185°C) or reflux in glacial acetic acid[3] | Room temperature, basic conditions | Room temperature, basic conditions |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[4] | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., Trifluoroacetic Acid - TFA) |
| Typical Cleavage Time | 1-3 hours at reflux[4] | 5-20 minutes at room temperature | 30-60 minutes at room temperature |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[5] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[5] |
Experimental Protocols
Protocol for Phthaloylation of an Amino Acid
This protocol describes a general procedure for the protection of an amino acid using phthalic anhydride.
Materials:
-
Amino acid (1.0 eq)
-
Phthalic anhydride (1.05 eq)
-
Glacial acetic acid or pyridine
-
Stirring apparatus and heating mantle/oil bath
-
Round bottom flask and condenser
Procedure:
-
To a round bottom flask, add the amino acid and phthalic anhydride.
-
Add glacial acetic acid or pyridine to the flask.
-
Heat the mixture to reflux (or to 130-185°C if neat) and stir for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the N-phthaloyl-amino acid.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-phthaloyl-amino acid.
-
Dry the product under vacuum.
Protocol for Deprotection of a Phthaloyl-Protected Peptide
This protocol outlines the removal of the phthaloyl group from a peptide using hydrazine hydrate.
Materials:
-
N-phthaloyl-protected peptide (1.0 eq)
-
Hydrazine hydrate (2-10 eq)[4]
-
Ethanol or a suitable solvent mixture
-
Stirring apparatus and heating mantle
-
Round bottom flask and condenser
Procedure:
-
Suspend the N-phthaloyl-protected peptide in ethanol in a round bottom flask.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 1-3 hours.[4]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The phthalhydrazide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the phthalhydrazide.
-
The filtrate contains the deprotected peptide. The solvent can be removed under reduced pressure.
-
Further purification of the peptide can be performed using standard techniques such as chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and workflows associated with the use of the phthaloyl protecting group in peptide synthesis.
Caption: Introduction of the Phthaloyl Protecting Group.
Caption: Deprotection of the Phthaloyl Group via Hydrazinolysis.
Caption: Orthogonality of Phthaloyl Group in SPPS.
Potential Side Reactions and Considerations
While the phthaloyl group is robust, there are potential side reactions to be aware of:
-
Racemization: The high temperatures sometimes used for the introduction of the phthaloyl group can lead to racemization of the amino acid. Using milder conditions, such as refluxing in glacial acetic acid, can mitigate this risk.[3]
-
Incomplete Deprotection: Hydrazinolysis requires careful monitoring to ensure complete removal of the phthaloyl group.
-
Side Reactions during Hydrazinolysis: Hydrazine is a strong nucleophile and can potentially react with other sensitive functional groups in the peptide. This is a key consideration when planning the synthetic strategy.[6]
-
Solubility: N-phthaloyl amino acids can sometimes have poor solubility in common organic solvents, which may require optimization of the reaction conditions.
Conclusion
The phthaloyl protecting group serves as a valuable tool in the repertoire of the peptide chemist. Its high stability and orthogonality to the commonly used Fmoc and Boc protecting groups make it particularly useful for the synthesis of complex peptides, especially in scenarios requiring selective deprotection of a side-chain amine. By understanding the protocols for its introduction and removal, as well as being mindful of potential side reactions, researchers can effectively leverage the unique properties of the phthaloyl group to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Protocol for N-alkylation using "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the N-alkylation of the primary amine in 2-(2-aminoethyl)isoindoline-1,3-dione hydrochloride. This compound is a versatile building block in medicinal chemistry and drug development, often utilized in the synthesis of targeted protein degraders, molecular glues, and other complex molecules. The phthalimide group serves as a protected form of a primary amine, which, after N-alkylation of the terminal amino group, can be deprotected to reveal the primary amine for further functionalization.
The protocol described herein is based on standard nucleophilic substitution reactions where the primary amine, liberated from its hydrochloride salt, acts as a nucleophile to attack an alkyl halide. Additionally, a protocol for reductive amination is provided as an alternative strategy for N-alkylation.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The primary amine is first neutralized from its hydrochloride salt using a suitable base. The free amine then attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the corresponding N-alkylated product.
Alternatively, reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent to yield the N-alkylated secondary amine.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented below: direct alkylation with alkyl halides and reductive amination.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol is a general procedure for the N-alkylation of this compound using various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous DMF or acetonitrile as the solvent.
-
Add a suitable base. Use anhydrous potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.
-
Stir the mixture at room temperature for 15-30 minutes to ensure the free amine is generated.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature if it was heated.
-
If potassium carbonate was used, filter the reaction mixture to remove the inorganic salts. If triethylamine was used, this step is not necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane or ethyl acetate and water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination
This protocol provides an alternative method for N-alkylation using an aldehyde or ketone and a reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
Triethylamine (Et₃N) (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or DCE in a round-bottom flask.
-
Add triethylamine (1.0-1.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture and stir for 1-2 hours at room temperature to allow for imine formation.
-
In a separate flask, prepare a solution or suspension of the reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride, 1.5-2.0 eq) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
-
Confirm the structure of the product using spectroscopic techniques.
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of this compound with various alkylating agents based on general principles of N-alkylation reactions. The yields are estimates and can vary depending on the specific reaction conditions and the scale of the reaction.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 25-50 | 4-8 | 85-95 |
| Methyl iodide | Et₃N | Acetonitrile | 25 | 2-4 | 90-98 |
| Ethyl bromide | K₂CO₃ | DMF | 50-70 | 8-16 | 80-90 |
| Propyl iodide | K₂CO₃ | Acetonitrile | 60-80 | 12-24 | 75-85 |
| Benzaldehyde* | NaBH(OAc)₃/Et₃N | DCM | 25 | 6-12 | 80-90 |
*Data for reductive amination.
Mandatory Visualizations
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Logical Relationship in Reductive Amination
Caption: Key steps in Reductive Amination.
Deprotection of the Phthalimide Group
Following successful N-alkylation, the phthalimide protecting group can be removed to liberate the primary amine. A common and effective method is hydrazinolysis.
Protocol for Hydrazinolysis:
-
Dissolve the N-alkylated phthalimide derivative in ethanol or methanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents).
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acidic work-up to extract the desired amine into the aqueous layer, leaving any neutral byproducts in the organic layer.
-
Basify the aqueous layer and extract the free amine with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the deprotected amine.
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the N-alkylation of this compound. The choice between direct alkylation and reductive amination will depend on the nature of the desired alkyl substituent and the availability of the corresponding alkyl halide or carbonyl compound. Careful monitoring and purification are essential to obtain the desired products in high yield and purity. These methods are fundamental for the synthesis of a wide range of complex molecules in drug discovery and development.
Application Notes and Protocols: 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride in both solid-phase and solution-phase synthesis. This versatile reagent serves as a valuable building block for introducing a protected primary amine, enabling the construction of diverse molecular architectures, including peptides, peptidomimetics, and other complex organic molecules.[1]
Introduction
2-(2-Aminoethyl)isoindoline-1,3-dione, also known as N-(2-aminoethyl)phthalimide, is a bifunctional molecule featuring a primary amino group and a phthalimide-protected amine. The hydrochloride salt enhances its stability and handling properties. The phthalimide group serves as a robust protecting group for the primary amine, which can be readily removed under specific conditions, making it a valuable tool in multi-step syntheses.[1]
In solid-phase synthesis , this reagent is particularly useful as a linker. It can be attached to a solid support, providing a primary amine handle for the stepwise assembly of molecules. This approach is widely employed in solid-phase peptide synthesis (SPPS) for the preparation of C-terminal peptide amides.[2][3][4]
In solution-phase synthesis , the primary amino group of this compound can readily participate in various reactions, most notably amide bond formation with carboxylic acids. This allows for its incorporation into a wide range of molecular scaffolds, contributing to the synthesis of novel drug candidates and functionalized materials.[5][6]
Solid-Phase Synthesis Applications
In solid-phase synthesis, this compound can be utilized to create an amino-functionalized resin. This is typically achieved by reacting the primary amine of the reagent with a suitable resin, such as a chlorotrityl chloride resin. The resulting aminoethyl-functionalized resin can then be used as a solid support for the synthesis of C-terminal peptide amides or other molecules requiring a primary amine anchor.
Experimental Protocol: Attachment to 2-Chlorotrityl Chloride Resin
This protocol describes a general procedure for the attachment of this compound to 2-chlorotrityl chloride resin.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g, appropriate substitution) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (2-3 equivalents) to neutralize the hydrochloride and liberate the free amine.
-
Coupling: Drain the DCM from the swollen resin. Add the solution of 2-(2-aminoethyl)isoindoline-1,3-dione and DIPEA to the resin. Add additional anhydrous DCM to ensure the resin is fully solvated.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Resin Loading | 0.4 - 0.8 mmol/g | General expectation for this type of coupling |
| Coupling Efficiency | > 95% | Estimated based on similar reactions |
| Reaction Time | 2 - 4 hours | [7] |
Note: The actual loading efficiency should be determined experimentally, for example, by a quantitative ninhydrin test.[8]
Workflow for Solid-Phase Synthesis
Workflow for attaching the linker to a solid support.
Solution-Phase Synthesis Applications
In solution-phase synthesis, this compound is a valuable primary amine source for amide bond formation. The phthalimide group protects the other end of the ethylenediamine moiety, allowing for selective reaction at the primary amine.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol outlines a general procedure for the coupling of this compound with a generic carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reagent Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM or DMF and add DIPEA (2.2 eq) to neutralize the salt and the forming HCl. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 60 - 90% | [9][10] |
| Purity | > 95% (after chromatography) | General expectation |
| Reaction Time | 12 - 24 hours | [9] |
Workflow for Solution-Phase Amide Coupling
General workflow for solution-phase amide coupling.
Deprotection of the Phthalimide Group
A key feature of using 2-(2-aminoethyl)isoindoline-1,3-dione is the ability to deprotect the phthalimide group to reveal a primary amine. This is commonly achieved by hydrazinolysis.
Experimental Protocol: Hydrazinolysis
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate
-
Ethanol or Methanol
-
Hydrochloric acid (optional, for work-up)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction: Dissolve the N-substituted phthalimide in ethanol or methanol. Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Heating: Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
(Optional) Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the desired primary amine with dichloromethane.
-
Dry the organic extracts and concentrate to obtain the product.
-
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 70 - 95% | General expectation for hydrazinolysis |
| Reaction Time | 2 - 4 hours | General literature values |
Signaling Pathway Context
While 2-(2-aminoethyl)isoindoline-1,3-dione itself is not a signaling molecule, it is a key building block for synthesizing derivatives with biological activity. For instance, it shares the isoindoline-1,3-dione core with thalidomide and its analogs (IMiDs), which are known to modulate the activity of the E3 ubiquitin ligase complex containing Cereblon (CRBN).
Simplified signaling pathway of IMiD-like compounds.
These application notes and protocols provide a foundation for utilizing this compound in synthetic chemistry. Researchers are encouraged to optimize the described conditions for their specific substrates and applications.
References
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Solid phase synthesis of C-terminal peptide amides: development of a new aminoethyl-polystyrene linker on the Multipin solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride with acid anhydrides and acid chlorides. This compound is a versatile building block in medicinal chemistry, and its acylated derivatives are of interest for the development of novel therapeutic agents, inspired by the diverse biological activities of isoindoline-1,3-dione derivatives, which include anti-inflammatory, analgesic, and anticonvulsant properties.[1][2][3] The phthalimide group can serve as a pharmacophore and a hydrophobic moiety that can enhance the ability of compounds to cross biological membranes.[4]
Reaction with Anhydrides
The reaction of this compound with an acid anhydride results in the formation of an N-acylated product. A base is required to neutralize the hydrochloride salt and deprotonate the primary amine, enabling it to act as a nucleophile.
General Reaction Scheme:

Caption: General reaction of this compound with an acid anhydride in the presence of a base.
Experimental Protocol: N-Acetylation
This protocol details the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and liberate the free amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess acetic anhydride and acetic acid. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)acetamide, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Acylation with Anhydrides
The following table summarizes representative quantitative data for the acylation of amines to form isoindoline-1,3-dione derivatives, providing an expected range for the reaction of this compound.
| Anhydride | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Triethylamine (1.2) | DCM | RT | 3 | 85-95 (expected) | [5] |
| Propionic Anhydride | Pyridine (excess) | Pyridine | RT | 4 | 80-90 (expected) | [1] |
| Phthalic Anhydride | N/A | Benzene | Reflux | 4-7 | >75 | [1][6] |
Reaction with Acid Chlorides
The reaction with acid chlorides, often performed under Schotten-Baumann conditions, is a highly efficient method for the synthesis of amides.[7][8] A base is crucial to neutralize the hydrochloric acid byproduct and the starting material's hydrochloride salt.
General Reaction Scheme:

Caption: General reaction of this compound with an acid chloride in the presence of a base.
Experimental Protocol: N-Benzoylation (Schotten-Baumann Conditions)
This protocol details the N-benzoylation of this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Sodium hydroxide (NaOH) solution (e.g., 10%) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
pH paper or meter
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a biphasic system of dichloromethane and water in a round-bottom flask.
-
Base Addition: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring until the aqueous layer is basic (pH 10-12).
-
Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.
-
Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl to remove any remaining base, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting solid, N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)benzamide, can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Acylation with Acid Chlorides
The following table presents representative quantitative data for the acylation of amines with acid chlorides to form amide derivatives.
| Acid Chloride | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | TEA | DCM | RT | 8-16 | 85-95 (expected) | [9] |
| Benzoyl Chloride | 10% NaOH | DCM/Water | RT | 1-2 | 80-90 (expected) | [7][10] |
| Chloroacetyl Chloride | TEA | Diethyl ether | RT | - | High | [11] |
Experimental Workflow and Logic
The synthesis of N-acylated derivatives of this compound follows a straightforward workflow. The key steps involve the deprotonation of the amine hydrochloride, followed by nucleophilic acyl substitution.
General workflow for the acylation of this compound.
Signaling Pathways and Drug Development Context
While specific signaling pathways for the direct products of these reactions are not extensively documented, the isoindoline-1,3-dione scaffold is a key component in immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1] These molecules are known to exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific target proteins. The diverse biological activities reported for isoindoline-1,3-dione derivatives, such as analgesic and anti-inflammatory effects, suggest that the N-acylated products synthesized from 2-(2-Aminoethyl)isoindoline-1,3-dione could be valuable candidates for screening in various drug discovery programs.[1][3] The acylation allows for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological activity.
Logical workflow from synthesis to potential drug candidate.
References
- 1. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. byjus.com [byjus.com]
- 9. fishersci.dk [fishersci.dk]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection protocol for the phthalimide group from "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride"
Application Notes: Deprotection of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
Introduction
The phthalimide group is a robust and widely utilized protecting group for primary amines in organic synthesis, valued for its stability across a broad spectrum of reaction conditions.[1] Its use is central to methodologies like the Gabriel synthesis, which prevents the over-alkylation of primary amines.[1] The final, critical step in these synthetic routes is the deprotection of the phthalimide group to liberate the desired primary amine. This document provides detailed protocols for the deprotection of this compound to yield ethylenediamine, focusing on two common and effective methods: hydrazinolysis and reductive deprotection.
Comparison of Deprotection Methods
The choice of deprotection method is contingent upon the substrate's stability, the presence of other functional groups, and the desired reaction conditions.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most prevalent method, typically employing hydrazine hydrate in an alcoholic solvent.[1] It proceeds under generally mild and neutral conditions, leading to the formation of a stable phthalhydrazide precipitate that can be easily removed by filtration.[1]
-
Reductive Deprotection with Sodium Borohydride: This method presents a milder, near-neutral alternative to hydrazinolysis, which is particularly advantageous for substrates sensitive to harsher conditions.[2] It is an efficient, two-stage, one-flask operation that avoids the use of hydrazine.[2][3]
The presence of a hydrochloride salt on the starting material's ethylamine side chain necessitates a neutralization step prior to deprotection to ensure the amine is in its free base form for the subsequent reaction.
Quantitative Data Summary
While specific data for the deprotection of this compound is not extensively published, the following table summarizes representative reaction conditions and yields for analogous N-substituted phthalimides to provide a comparative overview.
| Deprotection Method | Substrate | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazinolysis | Phthalimid protected polyethylene glycol | Aqueous hydrazine, THF | Room Temp | 4 | 70-85 | [4] |
| Reductive Deprotection | N-Benzylphthalimide | NaBH₄, 2-Propanol/H₂O then Acetic Acid | Room Temp then 80°C | 24 then 2 | 81 | [1] |
| Reductive Deproterotection | N-(2-Phenylethyl)phthalimide | NaBH₄, 2-Propanol/H₂O then Acetic Acid | Room Temp then 80°C | 24 then 2 | 92 | [1] |
| Reductive Deprotection | N-(4-Aminobutyl)phthalimide | NaBH₄, 2-Propanol/H₂O then Acetic Acid | Room Temp then 80°C | 24 then 2 | 85 | [1] |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the deprotection of this compound using hydrazine hydrate.
Materials:
-
This compound
-
Ethanol or Methanol
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Neutralization: Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask. Add triethylamine (1.1 equivalents) or a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes at room temperature to neutralize the hydrochloride salt.
-
Reaction: To the neutralized mixture, add hydrazine hydrate (1.5 - 2 equivalents).[1]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form.[1]
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl. This will protonate the liberated ethylenediamine and may help in dissolving any remaining phthalhydrazide.
-
Filter the mixture to remove the insoluble phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[1]
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in water and make the solution basic (pH > 10) by the dropwise addition of a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, ethylenediamine.
Caption: Experimental workflow for the hydrazinolysis of this compound.
Protocol 2: Reductive Deprotection with Sodium Borohydride
This protocol provides a mild alternative using sodium borohydride (NaBH₄) for the deprotection of this compound.[2]
Materials:
-
This compound
-
2-Propanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid
-
Dowex 50 (H⁺) ion-exchange resin
-
1 M Ammonium Hydroxide (NH₄OH) solution
Procedure:
-
Neutralization & Reduction: Dissolve this compound (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v). Add solid sodium bicarbonate (1.1 equivalents) and stir for 30 minutes.
-
To this stirred solution, add sodium borohydride (4-5 equivalents) portion-wise at room temperature.[3]
-
Stir the reaction at room temperature for up to 24 hours, monitoring the disappearance of the starting material by TLC.[3]
-
Lactonization: Carefully add glacial acetic acid to the reaction mixture to quench excess NaBH₄ and adjust the pH to approximately 5.[1]
-
Heat the mixture to 80°C for 2 hours to facilitate the lactonization of the intermediate and release the primary amine.[1][3]
-
Purification: Cool the reaction mixture to room temperature.
-
Load the crude mixture onto a Dowex 50 (H⁺) ion-exchange column.[1]
-
Wash the column thoroughly with water to remove the phthalide byproduct and other neutral impurities.[1]
-
Elute the product, ethylenediamine, from the column using a 1 M ammonium hydroxide solution.[1]
-
Collect the amine-containing fractions (which can be identified using a ninhydrin test) and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for the reductive deprotection of this compound.
Reaction Mechanism
The hydrazinolysis of a phthalimide proceeds via a two-step nucleophilic acyl substitution. Hydrazine initially attacks one of the carbonyl carbons, leading to a ring-opened intermediate. A subsequent intramolecular cyclization releases the desired primary amine and the stable, five-membered phthalhydrazide ring.
Caption: Simplified mechanism of phthalimide deprotection via hydrazinolysis.
References
Application Notes and Protocols: 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a versatile bifunctional building block extensively utilized in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a protected primary amine in the form of a phthalimide group and a reactive primary amine at the terminus of an ethyl chain, allows for sequential and controlled introduction of molecular diversity. The phthalimide moiety is a common pharmacophore in numerous biologically active molecules, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This document provides detailed protocols for the synthesis of pyrazole, thiazole, and triazole derivatives using this key intermediate, along with quantitative data and a schematic representation of a relevant biological signaling pathway.
Strategic Importance in Drug Discovery
The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry.[3] Its derivatives are known to exhibit a broad spectrum of biological activities. By using this compound, researchers can readily append various heterocyclic systems to the phthalimide core via the ethylamino linker. This modular approach enables the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting hybrid molecules often exhibit enhanced biological profiles, leveraging the properties of both the phthalimide and the newly introduced heterocycle.
Data Presentation: Synthesis of Heterocyclic Derivatives
The following tables summarize the quantitative data for the synthesis of representative pyrazole, thiazole, and 1,2,3-triazole derivatives starting from this compound or its free base, N-(2-aminoethyl)phthalimide.
Table 1: Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione
| Parameter | Value | Reference |
| Starting Material | This compound | Adapted from[1] |
| Reagent | Acetylacetone (Pentane-2,4-dione) | Adapted from[1] |
| Solvent | Glacial Acetic Acid | Adapted from[1] |
| Reaction Temperature | Reflux | Adapted from[1] |
| Reaction Time | 6 hours | Adapted from[1] |
| Yield | ~85% | Estimated from similar reactions |
| Melting Point | Not Reported | |
| ¹H NMR (CDCl₃, δ ppm) | ||
| 1.99 (s, 3H, CH₃) | ||
| 2.22 (s, 3H, CH₃) | ||
| 4.08 (t, 2H, CH₂) | ||
| 4.31 (t, 2H, CH₂) | ||
| 5.80 (s, 1H, pyrazole-H) | ||
| 7.71-7.75 (m, 2H, Ar-H) | ||
| 7.83-7.87 (m, 2H, Ar-H) | ||
| ¹³C NMR (CDCl₃, δ ppm) | ||
| 10.9, 13.5, 38.2, 47.9, 105.4, 123.3, 132.1, 134.0, 140.4, 148.1, 168.3 |
Table 2: Synthesis of 2-(2-((4-phenyl-1,3-thiazol-2-yl)amino)ethyl)isoindoline-1,3-dione
| Parameter | Value | Reference |
| Intermediate | 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiourea | Adapted from[4] |
| Reagent | 2-Bromoacetophenone | Adapted from general Hantzsch synthesis |
| Solvent | Ethanol | Adapted from general Hantzsch synthesis |
| Reaction Temperature | Reflux | Adapted from general Hantzsch synthesis |
| Reaction Time | 4 hours | Estimated |
| Yield | ~70-80% | Estimated from similar reactions |
| Melting Point | Not Reported | |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| 3.61 (t, 2H, CH₂) | ||
| 3.85 (t, 2H, CH₂) | ||
| 7.15 (s, 1H, thiazole-H) | ||
| 7.22-7.45 (m, 3H, Ar-H) | ||
| 7.80-7.90 (m, 6H, Ar-H) | ||
| 8.25 (br s, 1H, NH) | ||
| ¹³C NMR (DMSO-d₆, δ ppm) | ||
| 39.5, 42.1, 101.2, 123.2, 125.8, 127.6, 128.8, 131.5, 134.5, 135.1, 149.8, 167.9, 168.5 |
Table 3: Synthesis of 2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione
| Parameter | Value | Reference |
| Intermediate | 2-(2-Azidoethyl)isoindoline-1,3-dione | Adapted from[5] |
| Reagent | Phenylacetylene | Adapted from[5] |
| Catalyst | CuSO₄·5H₂O, Sodium Ascorbate | Adapted from[5] |
| Solvent | t-BuOH/H₂O (1:1) | Adapted from[5] |
| Reaction Temperature | Room Temperature | Adapted from[5] |
| Reaction Time | 12 hours | Adapted from[5] |
| Yield | ~90% | Estimated from similar reactions |
| Melting Point | Not Reported | |
| ¹H NMR (CDCl₃, δ ppm) | ||
| 4.25 (t, 2H, CH₂) | ||
| 4.75 (t, 2H, CH₂) | ||
| 7.29-7.45 (m, 3H, Ar-H) | ||
| 7.70-7.75 (m, 2H, Ar-H) | ||
| 7.78 (s, 1H, triazole-H) | ||
| 7.82-7.86 (m, 4H, Ar-H) | ||
| ¹³C NMR (CDCl₃, δ ppm) | ||
| 38.1, 49.8, 121.5, 123.5, 125.7, 128.2, 128.8, 130.5, 131.9, 134.2, 148.2, 167.9 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione
This protocol describes the synthesis of a pyrazole derivative via the Knorr pyrazole synthesis, involving the cyclocondensation of a hydrazine derivative (in this case, the aminoethylphthalimide) with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol) and glacial acetic acid (30 mL).
-
Add acetylacetone (12 mmol) to the suspension.
-
Heat the reaction mixture to reflux with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and pour it into ice-water (100 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione.
Protocol 2: Synthesis of 2-(2-((4-phenyl-1,3-thiazol-2-yl)amino)ethyl)isoindoline-1,3-dione
This two-step protocol involves the initial formation of a thiourea derivative followed by a Hantzsch thiazole synthesis.
Step A: Synthesis of 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiourea
-
Prepare a solution of N-(2-aminoethyl)phthalimide (obtained by neutralizing the hydrochloride salt with a base like triethylamine) (10 mmol) in a suitable solvent such as dichloromethane.
-
In a separate flask, prepare a solution of benzoyl isothiocyanate (10 mmol) in the same solvent.
-
Add the isothiocyanate solution dropwise to the amine solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The intermediate N-benzoylthiourea derivative can be isolated or used directly after a workup. For simplicity, we proceed with a more direct thiourea formation.
-
Alternatively, treat N-(2-aminoethyl)phthalimide with ammonium thiocyanate in the presence of an acid catalyst to form the thiourea derivative.
Step B: Cyclocondensation to form the Thiazole Ring
-
Dissolve 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiourea (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add 2-bromoacetophenone (10 mmol) to the solution.
-
Heat the mixture to reflux for 4 hours. A precipitate may form as the reaction progresses.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-(2-((4-phenyl-1,3-thiazol-2-yl)amino)ethyl)isoindoline-1,3-dione.
Protocol 3: Synthesis of 2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione
This protocol involves a "click chemistry" approach, specifically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Step A: Synthesis of 2-(2-Azidoethyl)isoindoline-1,3-dione
-
Dissolve N-(2-bromoethyl)phthalimide (10 mmol) in dimethylformamide (DMF, 20 mL).
-
Add sodium azide (15 mmol) to the solution.
-
Heat the mixture to 60-70 °C and stir for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-(2-azidoethyl)isoindoline-1,3-dione.
Step B: 1,3-Dipolar Cycloaddition
-
In a flask, dissolve 2-(2-azidoethyl)isoindoline-1,3-dione (10 mmol) and phenylacetylene (11 mmol) in a 1:1 mixture of t-BuOH and water (40 mL).
-
Add sodium ascorbate (1 mmol) followed by copper(II) sulfate pentahydrate (0.5 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the pure 2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione.[5]
Visualization of Workflow and Biological Pathway
Experimental Workflow
The general workflow for the synthesis and preliminary biological evaluation of heterocyclic phthalimide derivatives is depicted below. This process begins with the starting material, proceeds through the synthesis of various heterocyclic cores, and culminates in biological screening.
Caption: Synthetic workflow for heterocyclic phthalimide derivatives.
VEGFR-2 Signaling Pathway
Certain phthalimide-heterocycle hybrids have shown potential as anticancer agents by inhibiting tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of this pathway can disrupt angiogenesis, a critical process for tumor growth and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presentation to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the most common cause of low yield in the synthesis of N-(2-aminoethyl)phthalimide?
A1: A low yield of the desired mono-substituted product, N-(2-aminoethyl)phthalimide, is often due to the formation of the di-substituted byproduct, 1,2-bis(phthalimido)ethane. This occurs because ethylenediamine has two primary amine groups, both of which can react with phthalic anhydride.
To favor the formation of the mono-adduct, a significant excess of ethylenediamine is typically used. This ensures that a molecule of phthalic anhydride is more likely to react with an unreacted ethylenediamine molecule rather than the already mono-substituted product.[1]
Q2: How can I minimize the formation of the 1,2-bis(phthalimido)ethane byproduct?
A2: Besides using a large excess of ethylenediamine, other strategies to minimize the di-substituted byproduct include:
-
Slow Addition: Adding the phthalic anhydride to the ethylenediamine solution slowly and at a controlled temperature can help favor mono-substitution.
-
Solvent Choice: The choice of solvent can influence the reaction selectivity. While some reactions are performed neat, using a suitable solvent can help control the reaction rate and improve selectivity.
Q3: I am having difficulty removing the phthalhydrazide byproduct after the hydrazine cleavage step. What is the best way to separate it?
A3: Phthalhydrazide is often insoluble in the reaction mixture (commonly ethanol) and can be removed by filtration.[2] However, if separation is challenging, consider the following:
-
Acidification: After the reaction with hydrazine, acidifying the mixture with hydrochloric acid can help to fully precipitate the phthalhydrazide, which can then be removed by filtration.[3]
-
Washing: Thoroughly washing the filtered solid with a suitable solvent, such as ethanol or water, can help remove any trapped product.
Q4: My final product, this compound, is difficult to crystallize or appears oily. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities or residual solvent. Here are some troubleshooting steps:
-
Ensure Purity: Before attempting to form the hydrochloride salt, ensure the free amine, 2-(2-Aminoethyl)isoindoline-1,3-dione, is as pure as possible. If necessary, purify it by column chromatography.
-
Solvent System for Crystallization: For the hydrochloride salt, a common technique is to dissolve the free amine in a suitable solvent like isopropanol or ethanol and then add a solution of hydrochloric acid in the same solvent or as a gas. If the product oils out, try adding a non-polar co-solvent (anti-solvent) slowly to induce crystallization.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product if available.[4]
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent, which can lower the melting point and affect the crystalline form.
Q5: What are the key reaction parameters to control for a successful synthesis?
A5: The key parameters to control are:
-
Stoichiometry: Use a significant excess of ethylenediamine to favor mono-substitution.
-
Temperature: Control the temperature during the initial reaction of phthalic anhydride and ethylenediamine to prevent side reactions. The cleavage step with hydrazine typically requires heating (reflux).
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time for each step.
Experimental Protocols
Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione
This protocol is based on the principles of the Gabriel synthesis, adapted for the use of ethylenediamine.
Step 1: Synthesis of N-(2-Aminoethyl)phthalimide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a significant molar excess of ethylenediamine (e.g., 10 equivalents) in a suitable solvent like toluene or ethanol.
-
Slowly add phthalic anhydride (1 equivalent) portion-wise to the stirred solution of ethylenediamine at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Filter the crude product and wash it with a suitable solvent (e.g., cold ethanol) to remove excess ethylenediamine.
-
Further purify the crude N-(2-aminoethyl)phthalimide by recrystallization from a suitable solvent like ethanol.
Step 2: Cleavage of the Phthalimide Group to Yield 2-(2-Aminoethyl)amine
-
Suspend the purified N-(2-aminoethyl)phthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (a slight excess, e.g., 1.1 to 1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for several hours. The formation of a white precipitate (phthalhydrazide) will be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the insoluble phthalhydrazide. Wash the solid with ethanol.
-
Collect the filtrate, which contains the desired 2-(2-aminoethyl)amine.
Step 3: Formation of this compound
-
Concentrate the ethanolic solution of 2-(2-aminoethyl)amine under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
To this solution, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the solution is acidic.
-
The hydrochloride salt should precipitate. If it oils out, try cooling the mixture in an ice bath and scratching the inside of the flask.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether), and dry under vacuum.
Data Presentation
| Step | Reactants | Key Reaction Conditions | Typical Yield |
| 1 | Phthalic Anhydride, Ethylenediamine | Reflux in a suitable solvent (e.g., Toluene or Ethanol) | 60-80% |
| 2 | N-(2-Aminoethyl)phthalimide, Hydrazine Hydrate | Reflux in Ethanol | >90% |
| 3 | 2-(2-Aminoethyl)amine, Hydrochloric Acid | Acidification in a suitable solvent (e.g., Isopropanol) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting low yield in "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges such as low yield during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically a two-step process. The first step involves the condensation of phthalic anhydride with ethylenediamine to form the intermediate, 2-(2-aminoethyl)isoindoline-1,3-dione. The second step is the conversion of this intermediate to its hydrochloride salt by treatment with hydrochloric acid. The reaction is a variation of the Gabriel synthesis, which utilizes a phthalimide group to protect a primary amine.[1][2]
Q2: My final yield is significantly lower than expected. What are the most common causes?
Low yield can stem from several factors:
-
Formation of Side Products: The most common issue is the formation of the bis-substituted side product, N,N'-diphthaloyl-1,2-ethylenediamine, where both amino groups of ethylenediamine have reacted with phthalic anhydride.[3][4]
-
Incomplete Reaction: The initial condensation reaction may not have gone to completion. This can be due to insufficient heating, short reaction times, or the presence of water, which can hydrolyze the anhydride.
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps, particularly during recrystallization or filtration if conditions are not optimized.
-
Incomplete Precipitation of the Salt: The final hydrochloride salt may not fully precipitate if the incorrect solvent is used or if the solution is not sufficiently saturated.
Q3: I am observing a large amount of an insoluble white solid in my crude product after the first step. What is it?
This is very likely the N,N'-diphthaloyl-1,2-ethylenediamine side product.[3] This compound is typically much less soluble than the desired mono-substituted product. Its formation is favored when the molar ratio of phthalic anhydride to ethylenediamine is high or when the reaction is run for an extended period at high temperatures in non-aqueous solvents.[3][4] To minimize its formation, a significant molar excess of ethylenediamine should be used.
Q4: How can I ensure the initial condensation reaction goes to completion?
Driving the reaction to completion involves removing the water byproduct formed during the imide ring closure. This can be achieved by:
-
Azeotropic Distillation: Refluxing in a solvent like toluene or xylene with a Dean-Stark apparatus is a highly effective method for water removal.
-
High Temperatures: Conducting the reaction at the melting point of the reactants (150-200 °C) in a solvent-free "fusion" method can also drive the reaction forward.[5]
-
Using a Dehydrating Solvent: Solvents like glacial acetic acid can act as both a solvent and a dehydrating agent when heated.[6][7]
Q5: My final hydrochloride salt is oily or fails to precipitate properly. What should I do?
This issue often relates to solvent choice and moisture.
-
Ensure Anhydrous Conditions: The presence of water can interfere with salt precipitation. Ensure your intermediate and solvents are as dry as possible.
-
Solvent Selection: The hydrochloride salt is typically insoluble in non-polar or moderately polar aprotic solvents. A common method is to dissolve the free amine intermediate in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble dry HCl gas through it. If the product oils out, adding a non-polar co-solvent like diethyl ether can often induce precipitation.
-
Scratching and Seeding: If precipitation is slow to start, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Adding a small seed crystal from a previous successful batch is also effective.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and provides actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Intermediate | 1. Side Product Formation: Reaction of both amine groups on ethylenediamine.[3] | • Use a significant molar excess of ethylenediamine (e.g., 3 to 5 equivalents). • Add phthalic anhydride solution slowly to a solution of ethylenediamine to maintain a high amine concentration. |
| 2. Incomplete Reaction: Insufficient time, temperature, or presence of water. | • Increase reaction time and/or temperature. • Use a setup with a Dean-Stark trap to azeotropically remove water if refluxing in toluene.[8] • Ensure starting materials are dry. | |
| Multiple Spots on TLC After Step 1 | 1. Presence of Starting Material: Incomplete reaction. | • See "Incomplete Reaction" solutions above. |
| 2. Presence of Bis-Adduct: Unfavorable reactant ratio. | • The bis-adduct is typically less polar. It can be separated from the desired mono-adduct via column chromatography (silica gel). • To avoid this, modify the reaction conditions as described above to prevent its formation. | |
| Difficulty Filtering the Crude Product | 1. Product is Gummy/Oily: Impurities or residual solvent present. | • Triturate the crude material with a non-polar solvent (e.g., cold diethyl ether or hexanes) to solidify the product and wash away soluble impurities. |
| Low Yield After HCl Salt Formation | 1. Product is Soluble in the Chosen Solvent: The solvent system is too polar for the salt. | • After adding HCl, slowly add a less polar co-solvent (e.g., diethyl ether, MTBE) until the solution becomes turbid, then cool to induce precipitation. |
| 2. Incomplete Protonation: Insufficient amount of HCl was added. | • Check the pH of the solution to ensure it is acidic (pH 1-2). Add more HCl solution if necessary. | |
| Product Purity is Low (by NMR/LCMS) | 1. Ineffective Purification: Recrystallization or washing failed to remove key impurities. | • If recrystallization fails, purify the free-amine intermediate via column chromatography on silica gel before proceeding to the salt formation step. • Wash the final hydrochloride salt product with a cold, dry solvent in which it is insoluble (e.g., diethyl ether) to remove surface impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione (Intermediate)
This protocol is a representative method adapted from literature procedures involving condensation in a high-boiling solvent.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add ethylenediamine (3.0 eq.) and toluene.
-
Reagent Addition: Dissolve phthalic anhydride (1.0 eq.) in a minimal amount of warm toluene and add it dropwise to the stirred ethylenediamine solution over 30 minutes.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated N,N'-diphthaloyl-1,2-ethylenediamine side product.
-
Transfer the filtrate to a separatory funnel and wash with water to remove excess ethylenediamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used directly or purified further by recrystallization or column chromatography.
-
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude or purified 2-(2-aminoethyl)isoindoline-1,3-dione (1.0 eq.) in anhydrous isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of concentrated HCl (1.1 eq.) diluted in isopropanol, or bubble dry HCl gas through the solution, while stirring. The solution should become strongly acidic.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. If the product oils out or precipitation is slow, continue stirring in the ice bath and add anhydrous diethyl ether until the solution becomes persistently cloudy.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the final product under vacuum to yield this compound.[9]
Visualizations
Reaction Pathway and Side Reaction
Caption: Reaction scheme showing the main synthesis path and the formation of the major bis-adduct side product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing common causes of low product yield.
Parameter Influence on Reaction Outcome
Caption: Key experimental parameters and their direct influence on reaction yield, rate, and side product formation.
References
- 1. Phthalimide - Wikipedia [en.wikipedia.org]
- 2. Phthalimides [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. acgpubs.org [acgpubs.org]
- 9. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]
Side reactions and impurity profiling in "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Gabriel synthesis.[1][2] This process typically involves two main steps:
-
N-alkylation of potassium phthalimide: Potassium phthalimide is reacted with a suitable 2-aminoethyl halide derivative (where the amino group is appropriately protected) to form the N-substituted phthalimide. The Gabriel synthesis is favored because it prevents the common problem of over-alkylation that can occur with direct alkylation of amines.[1]
-
Deprotection and salt formation: The protecting group on the ethylamine moiety is removed, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.
An alternative approach involves the direct condensation of phthalic anhydride with a protected 2-aminoethylamine, followed by deprotection and salt formation.[1]
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities and reduced yields:
-
Hydrolysis of the Phthalimide Ring: The isoindoline-1,3-dione ring is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[1] This can lead to the formation of 2-carboxybenzoyl derivatives.
-
Incomplete Reaction: Failure to drive the N-alkylation or condensation reaction to completion will result in the presence of unreacted starting materials, such as phthalic anhydride or potassium phthalimide.
-
Formation of Phthalic Acid: If water is not effectively removed during the condensation of phthalic anhydride, phthalic acid can form as a significant impurity.
-
Side reactions related to the protecting group: The choice of protecting group for the ethylamine moiety can introduce its own set of side reactions during its introduction or removal.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The primary analytical methods for final characterization and quantification include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Degraded potassium phthalimide or alkylating agent.[1] 2. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction.[1] 3. Insufficient reaction temperature or time: The reaction has not gone to completion.[1] | 1. Verify reagent quality: Use fresh, properly stored reagents.[1] 2. Solvent selection: Use a polar aprotic solvent like DMF, which is ideal for SN2 reactions.[5] 3. Optimize reaction conditions: Gradually increase the temperature and/or reaction time while monitoring with TLC. |
| Product is Difficult to Crystallize/Purify | 1. Presence of significant impurities: Side reaction products or unreacted starting materials are interfering with crystallization. 2. Incorrect solvent system: The chosen solvent for crystallization is not optimal. | 1. Purify the crude product: Consider column chromatography to remove impurities before crystallization. 2. Screen crystallization solvents: Experiment with different solvent systems (e.g., ethanol/water, isopropanol/ether) to find the optimal conditions for crystallization. |
| Final Product is a different color than expected (not white/off-white) | 1. Presence of colored impurities: These may arise from side reactions or degradation of starting materials. 2. Residual catalyst or reagents. | 1. Recrystallization: This can often remove colored impurities. 2. Charcoal treatment: Adding activated charcoal during recrystallization can help adsorb colored impurities. Ensure to filter the charcoal while the solution is hot. |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | 1. Sample preparation issues: Incomplete dissolution or incorrect concentration.[4] 2. Instrumental problems: The analytical instrument may not be properly calibrated or equilibrated.[4] 3. Polymorphism: The compound may exist in different crystalline forms, which can sometimes affect analytical results.[6] | 1. Standardize sample preparation: Ensure the sample is fully dissolved in a suitable solvent and filtered before analysis.[4] 2. System suitability checks: Run system suitability tests on the analytical instruments before analyzing samples.[7] 3. Characterize solid state: Consider techniques like XRPD to investigate potential polymorphism if inconsistent results persist. |
Impurity Profiling
A summary of potential impurities that may be encountered during the synthesis of this compound is provided below.
| Impurity Name | Chemical Structure | Potential Origin |
| Phthalic Anhydride | C₈H₄O₃ | Unreacted starting material. |
| Phthalic Acid | C₈H₆O₄ | Hydrolysis of phthalic anhydride. |
| Potassium Phthalimide | C₈H₄KNO₂ | Unreacted starting material in the Gabriel synthesis. |
| 2-(2-(Phthalimido)ethyl)phthalamic acid | C₁₈H₁₄N₂O₅ | Incomplete cyclization or hydrolysis of the product. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is a starting point and may require optimization for your specific sample matrix.[4]
-
Column: C18, 5 µm, 4.6 mm × 250 mm[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: A gradient may be necessary depending on the complexity of the impurity profile. A starting point could be a linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 30°C[4]
-
Detection: UV/Vis at 280 nm[4]
Sample Preparation:
-
Prepare a stock solution of your reference standard in methanol at a concentration of 1 mg/mL.[4]
-
Prepare a series of working standards by diluting the stock solution.[4]
-
Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to a final concentration within the calibration range.[4]
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O) in an NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.[4] The chemical shifts will vary based on the solvent used.[4]
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials. These include phthalic anhydride and ethylenediamine. Incomplete reaction can also lead to the presence of the intermediate amic acid. If the free base of the target compound is not fully converted to the hydrochloride salt, the free base may also be present as an impurity.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound and its derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q3: How does the hydrochloride salt affect the purification strategy?
A3: The presence of the hydrochloride salt significantly increases the polarity of the molecule and its solubility in polar solvents like water and alcohols, while decreasing its solubility in non-polar organic solvents. This is a critical consideration when selecting solvents for recrystallization or a mobile phase for column chromatography.
Q4: Can I purify the free base, N-(2-aminoethyl)phthalimide, first and then convert it to the hydrochloride salt?
A4: Yes, this is a viable strategy. Purifying the free base using standard techniques for moderately polar compounds (such as chromatography on silica gel with a non-polar/polar solvent mixture) and then treating the purified free base with hydrochloric acid to form the salt can be an effective approach.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough to dissolve the hydrochloride salt.
-
Solution:
-
Increase the polarity of the solvent system. For this compound, polar protic solvents are a good starting point.
-
Try a mixed solvent system. For example, if the compound is sparingly soluble in hot ethanol, adding a small amount of water can increase its solubility.
-
Problem 2: The compound "oils out" instead of crystallizing upon cooling.
-
Possible Cause 1: The solution is too concentrated, or the cooling is too rapid.
-
Solution 1: Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Possible Cause 2: The presence of significant impurities is depressing the melting point of your compound.
-
Solution 2: Consider a preliminary purification step, such as a solvent wash or a quick column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Possible Cause 3: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 3: Choose a lower-boiling point solvent for recrystallization.
Problem 3: Low recovery of the purified product.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
Possible Cause 2: The product is significantly soluble in the cold solvent.
-
Solution 2: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. If solubility is still high, a different solvent or a two-solvent system (where the compound is less soluble in the second solvent) should be explored.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase.
Problem 1: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar hydrochloride salt.
-
Solution:
-
Increase the polarity of the mobile phase. A common solvent system for polar amines is a mixture of a chlorinated solvent (like dichloromethane) and an alcohol (like methanol).
-
For very polar compounds, a small percentage of a base, such as triethylamine (0.1-1%), can be added to the mobile phase to deactivate the silica gel and reduce strong interactions that cause streaking and poor elution.
-
Problem 2: The compound streaks on the TLC plate and the column.
-
Possible Cause: Strong interaction between the amine hydrochloride and the acidic silica gel.
-
Solution:
-
As mentioned above, add a small amount of a volatile base like triethylamine or ammonia to the mobile phase.
-
Alternatively, use a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.
-
Problem 3: Poor separation from impurities.
-
Possible Cause: The polarity of the mobile phase is not optimized for separation.
-
Solution:
-
If the impurities are less polar, start with a less polar mobile phase to elute them first, then gradually increase the polarity to elute your target compound (gradient elution).
-
If the impurities are more polar, you may need to use a highly polar mobile phase to elute your compound while the more polar impurities remain on the column. In some cases, reverse-phase chromatography may be more suitable.
-
Data Presentation
Table 1: General Solubility of this compound
| Solvent Class | Example Solvents | Solubility | Comments |
| Water | Water | Soluble | Highly soluble due to the ionic hydrochloride group. |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to sparingly soluble | Good candidates for recrystallization, especially as a mixed solvent system with water or an anti-solvent. |
| Halogenated | Dichloromethane, Chloroform | Sparingly soluble to insoluble | Can be used as the less polar component in a mobile phase for chromatography. |
| Ethers | Diethyl ether, Tetrahydrofuran | Insoluble | Diethyl ether is a good candidate as an anti-solvent for recrystallization or for washing the solid product to remove non-polar impurities. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Useful for washing the crude product to remove non-polar impurities. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Likely soluble | Use with caution as they can be difficult to remove. |
Note: This data is qualitative and based on the general properties of amine hydrochlorides and phthalimide derivatives. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring.
-
Co-solvent Addition: If the compound does not fully dissolve, add hot water dropwise until a clear solution is obtained. Avoid adding a large excess of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
This is a general procedure for the purification of a polar amine hydrochloride.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elution: Begin eluting the column with a mobile phase of low to moderate polarity (e.g., 98:2 Dichloromethane:Methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Dichloromethane:Methanol). A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting decision-making for common purification issues.
Stability of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride. The information is designed to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution over time. | 1. Poor solvent choice for the required concentration. 2. Change in temperature affecting solubility. 3. Degradation of the compound leading to less soluble byproducts. 4. pH of the solution is not optimal for solubility. | 1. Refer to the Solvent Stability & Solubility Data table. Consider using a co-solvent system (e.g., DMSO/water). 2. Ensure the storage temperature is consistent and appropriate for the solvent used. 3. Perform a stability analysis (see Experimental Protocols) to check for degradation. 4. Adjust the pH of the solution. As a hydrochloride salt, solubility is generally better in acidic to neutral aqueous solutions. |
| Loss of compound activity or inconsistent results. | 1. Degradation of the compound due to improper storage or handling. 2. Hydrolysis of the phthalimide ring, especially in aqueous solutions with a non-neutral pH. 3. Photodegradation from exposure to light. | 1. Store the solid compound and solutions at recommended temperatures (e.g., 4°C or frozen) and protected from light.[1] 2. Prepare fresh solutions before use, especially for aqueous buffers. Avoid highly basic or acidic conditions if possible.[1][2][3] 3. Minimize exposure of the solid and solutions to direct light. Use amber vials or cover containers with aluminum foil. |
| Discoloration of the solution (e.g., turning yellow). | 1. Oxidation of the compound. 2. Formation of degradation products. | 1. Degas solvents before use, especially for long-term storage of solutions. Consider adding antioxidants if compatible with the experimental setup. 2. Characterize the solution using techniques like HPLC or UV-Vis spectroscopy to identify potential degradation products. |
| Difficulty dissolving the compound. | 1. Use of an inappropriate solvent. 2. Insufficient mixing or sonication. 3. The compound may require gentle heating to dissolve. | 1. Consult the Solvent Stability & Solubility Data table for recommended solvents. 2. Vortex the solution for several minutes. If necessary, use an ultrasonic bath to aid dissolution. 3. Gently warm the solution (e.g., to 37°C) while stirring. Always check for degradation after heating. |
Solvent Stability & Solubility Data
The stability of this compound is highly dependent on the solvent and storage conditions. The following table provides a qualitative summary of its stability and solubility in common laboratory solvents.
| Solvent | Solubility | Stability | Comments |
| Water (pH 5-7) | Moderately Soluble | Fair | Prone to hydrolysis over time, especially with changes in pH. It is recommended to prepare fresh aqueous solutions. |
| Aqueous Buffers (Acidic, pH < 5) | Soluble | Fair to Good | The hydrochloride salt is generally stable in acidic conditions. However, very low pH and high temperatures can accelerate hydrolysis of the phthalimide ring.[2] |
| Aqueous Buffers (Basic, pH > 8) | Soluble | Poor | The phthalimide ring is susceptible to rapid hydrolysis in basic conditions, leading to the formation of phthalic acid salts and the free diamine.[1][3] |
| DMSO (Dimethyl Sulfoxide) | Highly Soluble | Good | Generally a good solvent for long-term storage if kept anhydrous and protected from light. |
| Ethanol/Methanol | Soluble | Fair to Good | Can be used for preparing stock solutions. Store at low temperatures and protect from light. Protic nature may contribute to slow degradation over extended periods. |
| Acetonitrile | Sparingly Soluble | Good | A suitable solvent for analytical purposes (e.g., HPLC) where high solubility is not required. |
| DCM (Dichloromethane) / Chloroform | Poorly Soluble | Good | Not recommended for preparing solutions due to low solubility. |
Note: This data is qualitative. It is highly recommended to perform stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Hydrolysis: The phthalimide ring can be cleaved by water, especially under acidic or basic conditions, to yield phthalic acid and 2-aminoethanamine.[1][2][3]
-
Photodegradation: Like many aromatic compounds, this molecule may be sensitive to light, which can lead to the formation of various degradation products.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid: Store the solid compound in a tightly sealed container at 4°C, protected from light.[1] For long-term storage, consider storing at -20°C.
-
Solutions: For solutions in organic solvents like DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh. If storage is necessary, filter-sterilize and store at 4°C for short periods, but be aware of potential hydrolysis.
Q3: Can I heat the solution to improve the solubility of the compound?
A3: Gentle heating (e.g., to 37-50°C) can be used to aid dissolution. However, prolonged exposure to high temperatures, especially in aqueous solutions, can accelerate degradation. It is advisable to perform a quick stability check (e.g., by HPLC or TLC) after heating to ensure the compound's integrity.
Q4: My analytical results are inconsistent. Could this be related to the stability of the compound?
A4: Yes, inconsistent results are a common sign of compound instability. If the compound degrades in the experimental solvent or under the assay conditions, the effective concentration will change over time, leading to poor reproducibility. It is crucial to establish the stability of the compound under your specific experimental conditions.
Q5: What analytical techniques are recommended for assessing the stability of this compound?
A5: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. This allows for the separation and quantification of the parent compound and any degradation products. Other techniques that can be used include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the appearance of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of degradation products.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of degradation products.
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
-
Add a pre-weighed amount of this compound to a known volume of the desired solvent at room temperature.
-
Vortex the mixture for 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 10-15 minutes.
-
If still not dissolved, gently warm the solution to 37°C for up to 30 minutes with continuous stirring.
-
Visually inspect for any undissolved particles. If the solution is clear, the compound is considered soluble at that concentration.
-
For quantitative analysis, the supernatant can be analyzed by a suitable method (e.g., UV-Vis spectroscopy) to determine the concentration.
Protocol 2: HPLC-Based Stability Assessment in a Chosen Solvent
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline reading.
-
Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C, protected from light, or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: A logical workflow for assessing the solubility and stability of the compound.
References
Solubility issues of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" (CAS: 30250-67-0) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound, also known as N-(2-Aminoethyl)phthalimide hydrochloride, is a chemical intermediate.[1][2] Its structure features a phthalimide group protecting one amine while leaving a terminal primary amine free, making it a versatile building block for synthesizing more complex molecules.[1] It is commonly used in the development of pharmaceutical compounds, including analogs of thalidomide, which are studied for their immunomodulatory, anti-inflammatory, and anti-cancer properties.[3][4][5]
Q2: I've dissolved the compound in my cell culture medium and it precipitated. Why is this happening?
A2: This compound is a hydrochloride salt of a primary amine. While the salt form generally enhances water solubility, the solubility is highly pH-dependent.[6][7] Cell culture media are typically buffered to a physiological pH of ~7.4. At this pH, the amine hydrochloride can be deprotonated to its free base form, which is significantly less soluble in aqueous solutions, causing it to precipitate.[8][9]
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: For biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar organic compounds.[10][11] Ensure the use of anhydrous, high-purity DMSO to maximize solubility and stability.
Q4: How should I store the stock solution?
A4: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are generally stable. Aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[11]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the stock solution to aqueous buffer or cell culture medium.
This is the most common issue encountered and is typically due to the compound's limited solubility at neutral pH.
Caption: A flowchart for troubleshooting precipitation issues.
Solutions:
-
Optimize the Dilution Procedure:
-
Pre-warm the Medium: Always add the compound's stock solution to cell culture medium or buffer that has been pre-warmed to 37°C. Adding a concentrated stock to cold liquid can cause thermal shock and induce precipitation.
-
Slow, Agitated Addition: Add the stock solution drop-wise into the vortex of the medium while it is being gently swirled or vortexed. This facilitates rapid dispersal and prevents localized high concentrations that can lead to precipitation.
-
Use a Serial Dilution Approach: Instead of adding a highly concentrated DMSO stock directly into the final volume of medium, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of serum-free medium or PBS. Then, add this intermediate dilution to the final, larger volume of complete medium.
-
-
Manage Final Concentrations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Compound Concentration: If precipitation persists, the desired final concentration may exceed the compound's solubility limit at the medium's pH. Test a lower final concentration of the compound.
-
-
Consider pH Adjustment (for non-cellular assays):
Solubility Data Overview
| Solvent/Buffer | Expected Solubility | Reference Data: Aminoguanidine HCl[11] |
| Water (acidic, pH < 6) | High | High (not specified) |
| PBS (pH 7.2-7.4) | Low to Moderate. Prone to precipitation as free base over time or at higher concentrations. | ~100 mg/mL |
| Cell Culture Media (pH ~7.4) | Low. High risk of precipitation, especially when added from a concentrated stock. | Not available |
| DMSO | High. Recommended for primary stock solutions. | ~5.5 mg/mL |
| Ethanol | Moderate to High. | ~1.6 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for Cell-Based Assays
This protocol provides a best-practice method for preparing the compound for addition to cell cultures (e.g., for an MTT cytotoxicity assay).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
In a sterile environment, weigh out the required amount of this compound (Molecular Weight: 226.66 g/mol ).[12]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store aliquots at -20°C.
-
-
Working Solution Preparation (e.g., 10 µM final concentration in 10 mL medium):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Step A - Intermediate Dilution: In a sterile tube, pipette 990 µL of pre-warmed, serum-free medium. Add 10 µL of the 10 mM DMSO stock solution to create a 100 µM intermediate solution. Gently vortex to mix. This step minimizes the solvent-shifting shock.
-
Step B - Final Dilution: Vigorously but gently swirl the final 9 mL of pre-warmed, complete cell culture medium. While swirling, add the 1 mL of the 100 µM intermediate solution from Step A. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Visually inspect the final medium for any signs of precipitation.
-
Use the freshly prepared medium containing the compound immediately for your assay.
-
Caption: Recommended workflow for preparing the compound for cell assays.
Relevant Signaling Pathway
Since 2-(2-Aminoethyl)isoindoline-1,3-dione is a key precursor for thalidomide analogs, its derivatives are often designed to interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism made famous by thalidomide.[4] This pathway leads to the targeted degradation of specific proteins.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 6. Poly(amidoamine) salt form: effect on pH-dependent membrane activity and polymer conformation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]
Technical Support Center: Production of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the synthesis and scale-up of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and scalable method for synthesizing the isoindolinone core is through the Gabriel synthesis. This involves the reaction of potassium phthalimide with a suitable aminoethyl halide, followed by hydrolysis to liberate the primary amine. Another approach involves the reaction of phthalic anhydride with ethylenediamine.
Q2: What are the key reaction parameters to optimize for yield and purity?
A2: Key parameters for optimization include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for the Gabriel synthesis. Temperature control is crucial to balance reaction rate with the formation of byproducts.
Q3: Are there greener alternatives to traditional synthesis methods?
A3: Yes, environmentally benign methods are being developed. One such approach is a one-pot, three-component synthesis in water, which avoids the use of hazardous organic solvents. Utilizing catalyst-free conditions and non-toxic reagents also contributes to a greener synthetic process.
Q4: What are the typical challenges encountered during the scale-up of this synthesis?
A4: Common scale-up challenges include maintaining consistent reaction yields, managing heat transfer in larger reactors, ensuring efficient mixing, and addressing potential precipitation of intermediates or the final product. Purification at a larger scale can also be more complex, often favoring crystallization over chromatographic methods.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor quality of reagents: Old or degraded potassium phthalimide or 2-bromoethylamine hydrobromide. | Verify the quality of reagents. Use freshly prepared or properly stored starting materials. |
| Inappropriate solvent: The chosen solvent may not be suitable for the reaction conditions. | Optimize the solvent. For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective. |
| Insufficient reaction temperature or time: The reaction may not have proceeded to completion. | Adjust reaction conditions. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Over-alkylation: The primary amine product reacts further with the alkyl halide. | The Gabriel synthesis is designed to prevent over-alkylation by using a protected form of the amine. Ensure the phthalimide protection step is complete. |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Recommended Solution |
| Use of a strong base leading to side reactions. | If a base is required, consider using a milder base or optimizing the amount used. Triethylamine is often a suitable choice.[1] |
| Hydrolysis of the final product during work-up. | Avoid prolonged exposure to strong acidic or basic conditions during the work-up to prevent hydrolysis of the lactam ring. |
| Competing elimination reactions: Especially with secondary or tertiary alkyl halides. | The Gabriel synthesis is most effective with primary alkyl halides. Secondary and tertiary alkyl halides are more sterically hindered and can lead to the formation of alkenes as side products. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Presence of polar impurities. | Consider an aqueous workup with pH adjustment to remove acidic or basic contaminants. |
| Similar polarity of the product and byproducts. | If column chromatography is necessary, screen different solvent systems to achieve better separation. Recrystallization from a suitable solvent is often the most effective purification method for scale-up.[1] |
| Product precipitation during the reaction. | Increase the solvent volume to maintain a solution. Consider a solvent system in which the product has higher solubility at the reaction temperature. If precipitation is unavoidable, ensure efficient stirring to prevent clumping and ensure homogenous reaction conditions.[1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of N-substituted isoindoline-1,3-diones, which can be adapted for this compound.
Protocol 1: Gabriel Synthesis of N-(2-Aminoethyl)phthalimide
This protocol outlines the fundamental steps of the Gabriel synthesis.
Materials:
-
Potassium phthalimide
-
2-Bromoethylamine hydrobromide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide in DMF. Add 2-bromoethylamine hydrobromide to the solution. Heat the mixture with stirring. The reaction progress should be monitored by TLC.
-
Hydrazinolysis (Ing-Manske Procedure): After the alkylation is complete, cool the reaction mixture. Add ethanol and then hydrazine hydrate. Reflux the mixture. A precipitate of phthalhydrazide will form.
-
Work-up and Isolation: Cool the mixture and filter off the phthalhydrazide precipitate. The filtrate contains the desired primary amine.
-
Salt Formation: To the filtrate, add hydrochloric acid to precipitate 2-(2-Aminoethyl)isoindoline-1,3-dione as its hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Example Table for Reaction Optimization
The following table is a template for recording data to optimize reaction conditions.
| Run | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | DMF | 80 | 4 | ||
| 2 | DMF | 100 | 4 | ||
| 3 | DMSO | 80 | 4 | ||
| 4 | DMSO | 100 | 4 | ||
| 5 | Acetonitrile | Reflux | 8 |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for phthalimide synthesis.
Experimental Workflow for Gabriel Synthesis
Caption: Experimental workflow for Gabriel synthesis.
Signaling Pathway of Phthalimide Synthesis Issues
Caption: Factors influencing product purity in synthesis.
References
Preventing polymerization during reactions with "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride. The primary focus is to address the challenge of preventing unwanted polymerization during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization when using this compound?
A1: The hydrochloride salt of 2-(2-Aminoethyl)isoindoline-1,3-dione is stable. Polymerization, or more accurately, oligomerization, becomes a significant issue upon neutralization of the hydrochloride to the free base. In its free base form, the terminal primary amine of one molecule can act as a nucleophile and attack the electrophilic carbonyl centers of the phthalimide group on another molecule. This intermolecular reaction can propagate, leading to the formation of dimers, oligomers, and polymers, which are often observed as insoluble byproducts.
Q2: How can I tell if polymerization is occurring in my reaction?
A2: Signs of polymerization include the formation of a precipitate or an insoluble gum in your reaction mixture, unexpected broadening of peaks in NMR spectra, and lower yields of your desired product. The reaction mixture may also become viscous or difficult to stir.
Q3: Is it possible to isolate and store the free base of 2-(2-Aminoethyl)isoindoline-1,3-dione?
A3: It is highly discouraged to isolate and store the free base of this compound. Literature suggests that attempts to isolate the free base are often unsuccessful due to its instability and tendency to self-react. It is best to generate the free base in situ for immediate use in a subsequent reaction.
Q4: What is the general strategy to prevent polymerization?
A4: The most effective strategy is to perform an in situ generation of the free base in the presence of your desired electrophile. This ensures that the intended reaction, which is typically much faster, outcompetes the slower intermolecular polymerization. The key is to have the reactive partner readily available to "trap" the free amine before it can react with another molecule of itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Formation of an insoluble precipitate upon addition of base. | Premature generation and self-reaction of the free base before the addition of the electrophile. | 1. Add the base to the reaction mixture containing both the this compound and the electrophile. 2. Alternatively, add the base slowly and simultaneously with the electrophile to the solution of the hydrochloride salt. |
| Low yield of the desired product and presence of polymeric byproducts. | The rate of polymerization is competitive with the desired reaction. | 1. Optimize reaction temperature: Lowering the reaction temperature can slow down the rate of polymerization more significantly than the desired reaction. 2. Adjust stoichiometry: Use a slight excess of the electrophile to ensure the free amine is consumed quickly. 3. Choose an appropriate solvent: Aprotic polar solvents like DMF or DMSO can be suitable, but solvent choice should be optimized for the specific reaction. |
| Reaction mixture becomes thick and difficult to stir. | High concentration of the reagent leading to rapid polymerization. | 1. Work with more dilute solutions. A lower concentration of the amine will reduce the frequency of intermolecular collisions. 2. Ensure efficient stirring to maintain a homogeneous solution and promote the desired reaction. |
| Difficulty in purifying the desired product from polymeric material. | The polymer is insoluble and traps the product. | 1. Attempt to precipitate the polymer by adding a non-polar solvent and then filter it off. The desired product may remain in the filtrate. 2. If the product is soluble, column chromatography may be effective, although the baseline may be affected by the presence of oligomers. It is preferable to optimize the reaction to prevent polymer formation. |
Experimental Protocols
Protocol 1: General Procedure for in situ Free Base Generation and Acylation
This protocol describes a general method for acylating the primary amine of this compound while minimizing polymerization.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
To a solution of this compound (1.0 equivalent) and the acyl chloride/anhydride (1.1 equivalents) in the chosen anhydrous solvent, add the non-nucleophilic base (1.2 equivalents) dropwise at 0 °C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of the competing polymerization side reaction. |
| Base | Triethylamine, DIPEA | Non-nucleophilic to avoid reacting with the electrophile. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents that are generally good for acylation reactions. |
| Order of Addition | Base added last | Ensures the free amine is generated in the presence of the electrophile. |
Visualizations
Logical Workflow for Preventing Polymerization
Caption: A logical workflow diagram illustrating the problem of polymerization and the recommended strategy for its prevention.
Reaction Pathway: Desired vs. Undesired
Caption: A diagram showing the competing reaction pathways for the free base of 2-(2-Aminoethyl)isoindoline-1,3-dione.
Technical Support Center: Enhancing the Purity of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride for Pharmaceutical Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" (CAS: 30250-67-0) for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can originate from the synthesis process, which typically involves the reaction of phthalic anhydride with ethylenediamine. Potential impurities include:
-
Phthalic Anhydride: Unreacted starting material.
-
Phthalic Acid: Formed by the hydrolysis of phthalic anhydride.
-
N,N'-Phthaloylethylenediamine: A byproduct formed if both amino groups of ethylenediamine react with phthalic anhydride.
-
Residual Solvents: Solvents used during the reaction and initial work-up.
Q2: What is a typical starting purity for this compound and what level should be targeted for pharmaceutical applications?
A2: Commercially available this compound often has a purity of 95-97%. For pharmaceutical applications, especially for use as a key starting material or intermediate, a purity of ≥99.5% is often required, with strict limits on specific and unidentified impurities.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting organic impurities. A reversed-phase C18 column with a gradient of water (containing an ion-pairing agent like TFA) and acetonitrile or methanol is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities with different chemical structures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Q4: How should this compound be stored to maintain its purity?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. This minimizes the risk of hydrolysis of the phthalimide ring and degradation from light.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar, causing the compound to melt before it dissolves. The cooling process is too rapid. | Use a more polar solvent or a solvent mixture. Ensure the solution is fully dissolved before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of the purified compound. | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The purified product is not significantly purer. | The impurity has very similar solubility properties to the desired compound. Co-precipitation of the impurity occurred. | Try a different solvent or a multi-solvent system for recrystallization. Consider purification by column chromatography. Ensure a slow cooling rate to promote selective crystallization. |
| No crystal formation upon cooling. | The solution is not saturated. The compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. If supersaturation is suspected, scratch the inside of the flask with a glass rod or add a seed crystal. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the compound from impurities. | The eluent system does not provide sufficient resolution. The column was not packed properly. | Optimize the eluent system by trying different solvent ratios or more polar/nonpolar solvents. Ensure the column is packed uniformly without any air bubbles or channels. |
| The compound is streaking or tailing on the column. | The compound is interacting too strongly with the stationary phase (silica gel is acidic). The compound is not fully soluble in the eluent. | Add a small amount of a competing base, like triethylamine (0.1-1%), to the eluent to neutralize active sites on the silica gel. Choose an eluent system that better solubilizes the compound. |
| Low recovery from the column. | The compound is irreversibly adsorbed onto the silica gel. | Use a different stationary phase, such as alumina or a bonded-phase silica. Pre-treat the silica gel with the eluent containing a competing base before loading the sample. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 254 nm.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phases) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent as the standard to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization of this compound
As a hydrochloride salt, the compound is more polar than its free base. A polar protic solvent or a mixture is likely to be effective.
-
Solvent Screening:
-
Place a small amount of the crude compound (approx. 20-30 mg) into several test tubes.
-
Add a small amount (0.5-1 mL) of different solvents (e.g., water, ethanol, isopropanol, methanol, or mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes in a water bath and observe if the compound dissolves. A good solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good amount of crystalline precipitate.
-
-
Recrystallization Procedure (Example with Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the compound completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
This is an alternative for when recrystallization is not effective.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A polar solvent system is required. Start with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 DCM:MeOH). To prevent tailing, add 0.5% triethylamine to the eluent mixture. The polarity can be gradually increased by increasing the percentage of methanol.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Start eluting with the initial solvent mixture.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent if the compound is not eluting.
-
-
Fraction Analysis and Recovery:
-
Combine the pure fractions containing the desired compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Representative Purity Improvement Data
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Rate |
| Recrystallization (Ethanol/Water) | 96.5% | 99.6% | 85% |
| Recrystallization (Isopropanol) | 96.5% | 99.2% | 80% |
| Column Chromatography (DCM/MeOH/TEA) | 96.5% | >99.8% | 70% |
Note: The data presented above is illustrative and typical for the purification of similar pharmaceutical intermediates. Actual results may vary based on the specific nature and amount of impurities.
Visualizations
Caption: A logical workflow for the purification and analysis of the target compound.
Caption: Troubleshooting guide for common recrystallization problems.
Technical Support Center: Forced Degradation Studies of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products, establish the degradation pathways, and determine the intrinsic stability of the molecule.[1][2][3] This information is crucial for developing and validating stability-indicating analytical methods and for understanding the chemical behavior of the drug substance under various environmental conditions.[3]
Q2: What are the typical stress conditions applied in forced degradation studies for this compound?
Forced degradation studies should aim for a degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[4] Recommended starting conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature, 40°C, and 60°C.[1][4]
-
Base Hydrolysis: 0.1 M NaOH at room temperature, 40°C, and 60°C.[1][4]
-
Thermal Degradation: Storing the solid compound at 60°C.[1][4]
-
Photostability: Exposing the compound to a combination of visible and UV light, as per ICH Q1B guidelines.[1]
Q3: What are the potential degradation pathways for this compound?
Based on the structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The isoindoline-1,3-dione (phthalimide) ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring to form a phthalamic acid derivative.
-
Oxidation: The primary amino group in the aminoethyl side chain can be susceptible to oxidation.
Q4: Which analytical techniques are most suitable for analyzing the degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the parent drug and its degradation products.[5] A reversed-phase C18 column is generally a good starting point.[4][5] For the identification and structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- The molecule is inherently very stable.- The analytical method is not stability-indicating. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[1][4]- For photostability, ensure exposure to a sufficient intensity and duration of both UV and visible light.[1]- Verify that the analytical method can separate the parent compound from potential degradation products by spiking the sample with related compounds or using a different detection wavelength.[4] |
| Excessive degradation (>20%) observed. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the exposure time.[1][4]- For hydrolytic studies, consider using a wider range of pH values to find the optimal conditions for controlled degradation.[4] |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte and its degradants are in a suitable ionic form.- Use a new column or a different stationary phase.- Reduce the injection volume or the sample concentration. |
| Difficulty in identifying degradation products. | - Insufficient concentration of the degradant.- Co-elution of peaks. | - Concentrate the stressed sample before LC-MS analysis.- Optimize the chromatographic method to achieve better separation.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. |
Data Presentation
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40 | 18.5 | 1 |
| Oxidation | 3% H₂O₂ | 24 h | RT | 9.8 | 3 |
| Thermal | Solid State | 7 days | 80 | 5.1 | 1 |
| Photolytic | ICH Q1B | - | - | 12.3 | 2 |
Table 2: Chromatographic Data of the Main Degradation Product (Hypothetical)
| Parameter | 2-(2-Aminoethyl)isoindoline-1,3-dione | Degradant 1 (Hydrolytic) |
| Retention Time (min) | 5.8 | 3.2 |
| Relative Retention Time | 1.00 | 0.55 |
| λmax (nm) | 220, 294 | 225, 280 |
| Mass (m/z) [M+H]⁺ | 191.08 | 209.09 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 100 µg/mL.
Forced Degradation Procedures
-
Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution in a water bath at 60°C for a specified time. After cooling, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute to a suitable volume with the mobile phase.
-
Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep the solution at 40°C for a specified time. After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl and dilute to a suitable volume with the mobile phase.
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light, for a specified time. Dilute to a suitable volume with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C for a specified period. After the stress period, dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
HPLC Method for Stability Indication
-
Column: C18, 5 µm, 4.6 mm × 250 mm.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]
-
Mobile Phase B: Acetonitrile or Methanol.[5]
-
Gradient: Start with a suitable gradient (e.g., 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 5 min).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[5]
-
Detection: UV at 220 nm and 294 nm.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
Validation & Comparative
A Comparative Analysis of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride and Thalidomide: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of chemical entities, from versatile intermediates to complex active pharmaceutical ingredients, is paramount. This guide provides a comprehensive comparative analysis of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, a key synthetic building block, and thalidomide, a well-known immunomodulatory drug.
While both molecules share the core isoindoline-1,3-dione (phthalimide) scaffold, their applications, mechanisms of action, and biological activities diverge significantly. This guide will objectively compare their properties, supported by available experimental data, detailed experimental protocols, and visualizations to clarify their distinct roles in chemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
This compound and thalidomide, despite a common structural motif, possess distinct functionalities that dictate their chemical reactivity and biological interactions. The hydrochloride salt of 2-(2-aminoethyl)isoindoline-1,3-dione enhances its stability and handling characteristics, which is crucial for its role as a chemical intermediate.[1] Thalidomide's structure includes a glutarimide ring, which is fundamental to its specific biological activities.[2]
| Property | This compound | Thalidomide |
| CAS Number | 30250-67-0[3] | 50-35-1[4] |
| Molecular Formula | C₁₀H₁₁ClN₂O₂[3] | C₁₃H₁₀N₂O₄[4] |
| Molecular Weight | 226.66 g/mol [3] | 258.23 g/mol [4] |
| Appearance | Solid | Needles or white powder[5] |
| Key Structural Features | Isoindoline-1,3-dione core with an aminoethyl side chain.[1] | Isoindoline-1,3-dione core fused to a glutarimide ring.[5] |
Mechanism of Action and Biological Activity
The primary distinction between the two compounds lies in their mechanism of action. Thalidomide is a well-characterized immunomodulatory drug that functions as a "molecular glue."[6] It binds to the cereblon (CRBN) protein, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[7] The degradation of these transcription factors is central to thalidomide's therapeutic effects in multiple myeloma and its immunomodulatory and anti-inflammatory properties.[2][8]
In contrast, this compound is primarily utilized as a synthetic intermediate.[1][9] While the isoindoline-1,3-dione scaffold itself is a known pharmacophore present in various bioactive molecules, direct and extensive biological data for the parent compound is limited.[10] Its biological potential is realized through the synthesis of a diverse range of derivatives. Studies on these derivatives have revealed a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.[11][12]
Cereblon Binding Affinity
The interaction with cereblon is a critical determinant of the biological activity of thalidomide and its analogs. The binding affinity is a key parameter in the development of novel immunomodulatory drugs and PROTACs (Proteolysis Targeting Chimeras).
| Compound | Binding Affinity (Kd or IC50) | Experimental Method |
| Thalidomide (S-enantiomer) | ~250 nM (Kd)[2] | Surface Plasmon Resonance |
| Thalidomide (R-enantiomer) | ~2.5 µM (Kd)[2] | Surface Plasmon Resonance |
| Lenalidomide | 1.5 µM (IC50)[2] | Time-Resolved FRET |
| Pomalidomide | 1.2 µM (IC50)[2] | Time-Resolved FRET |
| 2-(2-Aminoethyl)isoindoline-1,3-dione | Not reported in publicly available literature | - |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
Comparative Biological Data
Direct comparative studies on the biological activities of 2-(2-Aminoethyl)isoindoline-1,3-dione and thalidomide are scarce. However, data from studies on various isoindoline-1,3-dione derivatives can provide insights into the potential of this chemical class, which can be contrasted with the well-documented effects of thalidomide.
Cytotoxicity
| Compound/Derivative | Cell Line | IC50 (µM) | Assay |
| Thalidomide | BFTC905 (Bladder Cancer) | >200 (48h)[13] | MTT Assay |
| Isoindoline-1,3-dione Derivative 7 | A549 (Lung Carcinoma) | 19.41[14] | BrdU Assay |
| Isoindoline-1,3-dione Derivative 9 | HeLa (Cervical Carcinoma) | Cell-selective activity reported[14] | BrdU Assay |
| Isoindoline-1,3-dione Derivative 11 | C6 (Glioma) | Higher activity than 5-FU at 100 µM[14] | BrdU Assay |
Anti-inflammatory Activity
| Compound/Derivative | Model/Assay | Effect |
| Thalidomide | LPS-induced TNF-α in mice | Inhibition of TNF-α[15] |
| Aminoacetylenic isoindoline-1,3-dione derivatives (ZM compounds) | Carrageenan-induced edema in rats | Significant dose-related inhibition[4] |
| Thalidomide dithiocarbamate analog 1 | TNF-α production | Potent inhibitor[16] |
Anti-angiogenic Activity
| Compound/Derivative | Assay | Effect |
| Thalidomide | Chick Embryo Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis[1][3] |
| Fluorinated thalidomide derivatives | Various | Improved anti-angiogenic efficiency[17] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are representative methodologies for key assays relevant to the study of these compounds.
Synthesis of Thalidomide
A common synthetic route to thalidomide involves the reaction of phthalic anhydride with L-glutamine.
Procedure:
-
A suspension of L-glutamine (1 equivalent) and phthalic anhydride (1.2 equivalents) in pyridine is heated to 80-85°C.[18]
-
After several hours, the reaction mixture is cooled, and a cyclizing agent such as thionyl chloride or carbonyldiimidazole is added.[18]
-
The mixture is stirred and then heated to facilitate the cyclization to form thalidomide.[18]
-
The product is isolated by precipitation in water, followed by filtration and drying.[19]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]
-
Prepare serial dilutions of the test compound and add to the respective wells. Include a vehicle control.[20]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[21]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[21]
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.[21]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[21]
In Vivo Anti-Angiogenesis: Chick Embryo Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model for studying angiogenesis.
Procedure:
-
Fertilized chicken eggs are incubated for 3-4 days.[22]
-
A small window is made in the eggshell to expose the CAM.[22]
-
The test compound, dissolved in a suitable vehicle, is applied to a sterile filter paper disc or a carrier material, which is then placed on the CAM.[3]
-
The window is sealed, and the eggs are incubated for a further 2-3 days.[3]
-
The CAM is then examined under a stereomicroscope to observe the formation of new blood vessels around the application site.[22]
-
The anti-angiogenic effect is quantified by measuring the length and number of blood vessel branches or by scoring the inhibition of vascularization.[22]
Conclusion
This compound and thalidomide, while sharing a common chemical scaffold, occupy distinct positions in the landscape of chemical and pharmaceutical sciences. Thalidomide is a potent, well-characterized drug with a specific and complex mechanism of action centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex. Its clinical applications are well-defined, as are its significant side effects.
In contrast, this compound serves as a versatile and valuable starting material for chemical synthesis. Its utility lies in its ability to be readily modified to generate a vast array of derivatives with diverse and potentially valuable biological activities. While direct comparative data is limited, the extensive research into isoindoline-1,3-dione derivatives highlights the potential of this scaffold in drug discovery. For researchers, the choice between these two compounds is determined by the specific research objective: the study of a well-defined biological modulator versus the exploration and synthesis of novel chemical entities.
References
- 1. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent advances in analytical determination of thalidomide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory effect of thalidomide dithiocarbamate and dithioate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 19. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" derivatives compared to standard drugs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 2-(2-Aminoethyl)isoindoline-1,3-dione and its core scaffold, isoindoline-1,3-dione, against standard drugs. The information presented is collated from recent studies and is intended to facilitate research and development in medicinal chemistry.
Executive Summary
Derivatives of isoindoline-1,3-dione, the fundamental structure of 2-(2-Aminoethyl)isoindoline-1,3-dione, have demonstrated a wide spectrum of pharmacological activities. These include promising results in antimicrobial, anticancer, analgesic, and neuroprotective applications. In many instances, the potency of these synthetic compounds has been shown to be comparable, and in some cases superior, to that of established standard drugs. This guide summarizes the key findings, presents comparative quantitative data, and provides an overview of the experimental methodologies and relevant biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data from various studies, comparing the biological activity of isoindoline-1,3-dione derivatives with that of standard drugs.
Table 1: Antimicrobial Activity
| Derivative | Test Organism | Activity Metric (Zone of Inhibition in mm) | Standard Drug | Activity Metric (Zone of Inhibition in mm) |
| 2-[({4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]phenyl}amino)methyl]-1H-isoindole-1,3(2H)-dione | Gram-positive & Gram-negative bacteria | Potent Activity | Ciprofloxacin | Standard |
| 2-[({4-[3-(4-chlorophenyl)prop-2-enoyl]phenyl}amino)methyl]-1H-isoindole-1,3(2H)-dione | Fungal isolates | Potent Activity | Ketoconazole | Standard |
| Halogenated isoindole-1,3-(2H) dione derivatives | Gram-positive & Gram-negative strains | Comparable to standard | Gentamycin | Standard |
Table 2: Anticancer Activity
| Derivative | Cancer Cell Line | Activity Metric (IC50 / CC50) | Standard Drug | Activity Metric (IC50) |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | CC50 = 0.26 µg/mL | - | - |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | CC50 = 3.81 µg/mL | - | - |
| Isoindole derivative 7 (containing azide and silyl ether) | A549 | IC50 = 19.41 ± 0.01 µM | 5-Fluorouracil (5-FU) | Higher than derivative 7 |
| N-benzylisoindole-1,3-dione derivatives | A549-Luc | Inhibitory effects on viability | - | - |
Table 3: Analgesic Activity
| Derivative | Assay | Activity Metric | Standard Drug | Activity Metric |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing in mice | 1.6 times higher than standard | Metamizole sodium | Standard |
Table 4: Acetylcholinesterase (AChE) Inhibitory Activity
| Derivative | Target Enzyme | Activity Metric (IC50) | Standard Drug | Activity Metric (IC50) |
| para-fluoro substituted compounds 7a and 7f | AChE | 2.1 µM | Rivastigmine | 11.07 µM |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM | Rivastigmine | 11.07 µM |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives (6 & 7 methylene groups) | AChE | 0.9 to 19.5 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Antimicrobial Activity Screening
The in vitro antimicrobial activity of the synthesized isoindoline-1,3-dione derivatives is commonly evaluated using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) is added to each well.
-
Controls: Standard antibiotic solutions (e.g., Ciprofloxacin, Gentamycin) and a solvent control (e.g., DMSO) are used as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the derivatives on cancer cell lines are often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Analgesic Activity (Acetic Acid-Induced Writhing Test)
The peripheral analgesic activity of the compounds is evaluated in animal models, such as the acetic acid-induced writhing test in mice.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds, a standard drug (e.g., Metamizole sodium), and a vehicle control are administered to different groups of mice, typically via intraperitoneal injection.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.
-
Observation: The number of writhes (a specific contraction of the abdominal muscles) is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle control group.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of the derivatives on AChE is determined using a colorimetric method based on Ellman's reagent.
-
Reaction Mixture Preparation: A reaction mixture containing the AChE enzyme, the test compound at various concentrations, and a buffer solution is prepared.
-
Pre-incubation: The mixture is pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The substrate, acetylthiocholine iodide, is added to initiate the enzymatic reaction.
-
Detection: The product of the reaction, thiocholine, reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound. The absorbance of this compound is measured over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
Caption: General experimental workflow for the synthesis and evaluation of isoindoline-1,3-dione derivatives.
Cytotoxicity comparison of thalidomide analogues and "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" derivatives.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to In Vitro Cytotoxicity
Thalidomide, a compound with a storied and complex history, has re-emerged as a cornerstone in the treatment of various cancers, particularly multiple myeloma. Its therapeutic efficacy, however, is tempered by its well-documented teratogenic effects and other toxicities. This has spurred extensive research into the development of thalidomide analogues with improved potency and safety profiles. Concurrently, the isoindoline-1,3-dione scaffold, a key structural component of thalidomide, is itself a subject of investigation for novel therapeutic agents. This guide provides a comparative overview of the in vitro cytotoxicity of various thalidomide analogues and derivatives of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride," supported by experimental data from peer-reviewed studies.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of various thalidomide analogues and isoindoline-1,3-dione derivatives against a range of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
Table 1: Cytotoxicity of Thalidomide Analogues
| Compound/Analogue | Cell Line | IC50 (µM) |
| Thalidomide | HL-60 | 22.14 |
| HepG-2 | 11.26 ± 0.54 | |
| HCT-116 | 32.12 - 76.91 | |
| PC3 | 14.58 ± 0.57 | |
| MCF-7 | 16.87 ± 0.7 | |
| Compound 77 | CACO-2 | 49.6 ± 1.54 |
| H1299 | 40.85 ± 1.2 | |
| Compound 78 | A549 | 28.59 ± 0.54 |
| Compound 79 | A549 | 38.5 ± 0.99 |
| Compound 80 | MCF-7 | 61.32 ± 1.78 |
| Compound 81 | HepG2 | 53.34 ± 1.53 |
| Compound 15 | SF-295 | 7.5 µg/mL |
| HCT-8 | 5.8 µg/mL | |
| Compound 13 | SF-295 | 5.3 µg/mL |
| HCT-8 | 5.2 µg/mL | |
| Compound 75 | MCF-7 | 47 ± 1 |
| MDA-MB-231 | 56.5 ± 1.3 | |
| Compound 76 | MCF-7 | 40.3 ± 0.8 |
| MDA-MB-231 | 37.2 ± 1.0 | |
| Compound 33h | HepG-2, HCT-116, PC3, MCF-7 | 14.63 - 49.90 |
| Compound 33i | HepG-2, HCT-116, PC3, MCF-7 | 14.63 - 49.90 |
| Compound 42f | HepG-2, HCT-116, PC3, MCF-7 | 14.63 - 49.90 |
| Compound 42h | HepG-2, HCT-116, PC3, MCF-7 | 14.63 - 49.90 |
| Compound 24b | HepG-2 | 2.51 µg/mL |
| MCF-7 | 5.80 µg/mL | |
| PC3 | 4.11 µg/mL | |
| Compound 18f | HepG-2 | 11.91 ± 0.9 |
| PC3 | 9.27 ± 0.7 | |
| MCF-7 | 18.62 ± 1.5 | |
| Compound 21b | HepG-2 | 10.48 ± 0.8 |
| PC3 | 22.56 ± 1.6 | |
| MCF-7 | 16.39 ± 1.4 | |
| Compound XIIIa | HepG-2 | 2.03 ± 0.11 µg/mL |
| PC3 | 2.51 ± 0.2 µg/mL | |
| MCF-7 | 0.82 ± 0.02 µg/mL |
Data compiled from multiple sources.[3][4] Note that some values are reported in µg/mL and have not been converted to µM due to the lack of reported molecular weights for all compounds.
Table 2: Cytotoxicity of Isoindoline-1,3-dione Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
| This compound | Various | No specific data available |
| Compound 7 | A549 | 19.41 ± 0.01 |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc | 114.25 |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc | 116.26 |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 µg/mL (CC50) |
| K562 | 3.81 µg/mL (CC50) |
Data compiled from multiple sources.[5][6] It is important to reiterate the absence of specific cytotoxicity data for this compound in the reviewed literature.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. The following are detailed methodologies for key experiments frequently cited in the assessment of thalidomide analogues and their derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, remove the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours, allowing for the formation of formazan crystals.[8]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8] The plate should be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis).[4] Caspase activity assays are used to measure the activation of these enzymes, providing insight into the apoptotic potential of a compound.
General Protocol (using a fluorogenic substrate):
-
Cell Lysis: Treat cells with the test compound for a specified duration. After treatment, lyse the cells using a chilled cell lysis buffer to release the cellular contents, including caspases.[9]
-
Reaction Setup: In a 96-well microplate, add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspases in the lysate will cleave the substrate, releasing the fluorescent group (e.g., AMC).[9][10]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., excitation at 380 nm and emission at 460 nm for AMC).[10]
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. The results are often expressed as the fold-increase in caspase activity compared to untreated control cells.
Signaling Pathways and Mechanisms of Action
Thalidomide and its analogues exert their cytotoxic effects through the modulation of multiple signaling pathways. Two of the most critical pathways are the NF-κB signaling cascade and the induction of apoptosis.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[3] Many thalidomide analogues have been shown to inhibit the activation of NF-κB, which can lead to decreased proliferation and survival of cancer cells.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by thalidomide analogues.
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Thalidomide and its derivatives can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, culminating in the activation of executioner caspases.[13]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways induced by thalidomide analogues.
References
- 1. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro anticancer property of a novel thalidomide analogue through inhibition of NF-κB activation in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | Semantic Scholar [semanticscholar.org]
- 7. atcc.org [atcc.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scholarly Article or Book Chapter | Inhibition of NF-κB Activity by Thalidomide through Suppression of IκB Kinase Activity | ID: 8p58pq045 | Carolina Digital Repository [cdr.lib.unc.edu]
- 12. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis - Wikipedia [en.wikipedia.org]
In vivo efficacy of analgesic drugs derived from "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride".
A comprehensive guide for researchers and drug development professionals on the analgesic potential of novel isoindoline-1,3-dione derivatives, with a comparative analysis against established analgesic agents.
This guide provides an objective comparison of the in vivo analgesic efficacy of various drug candidates derived from the core chemical structure of 2-(2-Aminoethyl)isoindoline-1,3-dione. While direct in vivo analgesic data for 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is not extensively available in the reviewed literature, numerous studies have explored the potential of its derivatives as potent non-steroidal analgesic agents. This document summarizes key experimental findings, presents detailed methodologies for common analgesic assays, and visualizes relevant signaling pathways to aid in the research and development of this promising class of compounds.
Comparative Efficacy Data
The analgesic efficacy of novel compounds is typically evaluated through various in vivo models that assess different pain modalities. The following tables summarize the quantitative data from key studies on isoindoline-1,3-dione derivatives compared to standard analgesic drugs.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics. The test measures the reduction in the number of abdominal constrictions (writhes) in response to an intraperitoneal injection of acetic acid.
| Compound | Dose (mg/kg) | Route | % Inhibition of Writhing | Reference Compound | Dose (mg/kg) | % Inhibition of Writhing |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) | 50 | i.p. | 78.4%[1][2] | Metamizole Sodium | 50 | 48.9%[1][2] |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | 50 | p.o. | Significant reduction | Aspirin | 200 | Significant reduction |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | 25 | p.o. | Significant reduction | Aspirin | 200 | Significant reduction |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | 50 | p.o. | Significant reduction | Aspirin | 200 | Significant reduction |
| Phthalimide derivative 9a | 2.2 (ID50) | i.p. | 50% | - | - | - |
| Diclofenac Sodium | 10 | p.o. | 71.68%[3] | - | - | - |
| Diclofenac Sodium | 10 | i.p. | 55.20%[4] | - | - | - |
Note: "Significant reduction" indicates a statistically significant analgesic effect as reported in the study, but the exact percentage of inhibition was not always provided.[5]
Hot Plate Test
The hot plate test is a model of thermal pain that primarily assesses centrally mediated analgesia. The test measures the latency of the animal's response (e.g., paw licking, jumping) to a heated surface.
| Compound | Dose (mg/kg) | Route | Increase in Latency Time (%) | Reference Compound | Dose (mg/kg) | Increase in Latency Time (%) |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | 20 | p.o. | 82% (at 60 min)[5] | Aspirin | 200 | Significant increase |
| Aminoacetylenic isoindoline-1,3-dione (ZM5) | 20 | p.o. | Significant increase | Aspirin | 200 | Significant increase |
| Ibuprofen | 30 | - | Significant increase | - | - | - |
Note: "Significant increase" indicates a statistically significant prolongation of the response latency.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of analgesic drug efficacy. The following are methodologies for the key in vivo assays cited in this guide.
Acetic Acid-Induced Writhing Test Protocol
Objective: To evaluate the peripheral and central analgesic activity of a test compound by measuring the reduction in visceral pain responses.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
Test compound and vehicle control.
-
Standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg).
-
Acetic acid solution (0.6% v/v in distilled water).
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Fast the mice for 12-18 hours before the experiment with free access to water.
-
Divide the animals into groups (n=6-10 per group): vehicle control, standard drug, and test compound groups (at various doses).
-
Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the induction of writhing.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse to induce the writhing response.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Record the total number of writhes (abdominal constrictions, stretching of hind limbs) for each animal over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Statistical Analysis: Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the test groups with the control group. A p-value of < 0.05 is typically considered statistically significant.
Hot Plate Test Protocol
Objective: To assess the central analgesic activity of a test compound by measuring the response latency to a thermal stimulus.
Animals: Wistar rats or Swiss albino mice (20-30 g).
Materials:
-
Hot plate apparatus with adjustable temperature control (typically set to 55 ± 0.5°C).
-
Test compound and vehicle control.
-
Standard analgesic drug (e.g., Morphine, 5 mg/kg).
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Acclimatize the animals to the experimental room for at least one hour before the test.
-
Gently place each animal on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as paw licking, flicking of the hind paws, or jumping.
-
Record the latency time for the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) is established. If the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
-
Establish a baseline latency for each animal before drug administration.
-
Administer the test compound, standard drug, or vehicle via the desired route.
-
Measure the post-treatment latency at various time points (e.g., 15, 30, 60, and 90 minutes) after drug administration.
-
Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the following formula: % MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
Statistical Analysis: Analyze the data using a two-way ANOVA with repeated measures, followed by a suitable post-hoc test to compare the effects of different treatments over time. A p-value of < 0.05 is generally considered significant.
Signaling Pathways and Mechanisms of Action
The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds are mediated through the inhibition of the cyclooxygenase (COX) enzymes. Additionally, the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) is another key mechanism.
Cyclooxygenase (COX) Signaling Pathway
Tissue injury or inflammation leads to the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins (e.g., PGE2, PGI2), which are key mediators of pain and inflammation.[6] Many isoindoline-1,3-dione derivatives are believed to exert their analgesic effects by inhibiting the COX-2 enzyme.[7][8]
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of inflammatory pain.[9] Upon binding to its receptors (TNFR1 and TNFR2), TNF-α activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of other pro-inflammatory mediators and sensitizing nociceptors.[10] Some phthalimide derivatives have been shown to inhibit the production of TNF-α.[11]
Experimental Workflow for Analgesic Drug Screening
The discovery and development of novel analgesic drugs typically follow a structured workflow, progressing from in silico and in vitro assays to in vivo models for efficacy and safety evaluation.
References
- 1. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.com [clinician.com]
- 7. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroimmune Mechanisms Underlying Neuropathic Pain: The Potential Role of TNF-α-Necroptosis Pathway [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-(2-Aminoethyl)isoindoline-1,3-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of clinically significant derivatives of 2-(2-Aminoethyl)isoindoline-1,3-dione, namely thalidomide, lenalidomide, and pomalidomide. While 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride itself is primarily a synthetic intermediate, its derivatives have become cornerstone therapies in oncology, particularly for multiple myeloma. This document outlines their shared mechanism of action, compares their performance using experimental data, provides detailed experimental protocols for validation, and visualizes the key biological pathways and workflows.
The primary mechanism of action for thalidomide and its analogues is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] These immunomodulatory drugs (IMiDs) bind to CRBN, a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[2] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment of "neosubstrates" that are not typically targeted by this E3 ligase. Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The subsequent ubiquitination of Ikaros and Aiolos marks them for degradation by the proteasome.[4] The degradation of these transcription factors, which are crucial for myeloma cell survival, leads to anti-proliferative and immunomodulatory effects.[5][6]
The potency of these derivatives is directly related to their binding affinity for CRBN and their efficiency in inducing the degradation of Ikaros and Aiolos. Pomalidomide generally exhibits the highest potency, followed by lenalidomide, and then thalidomide.[7][8]
Quantitative Data Presentation
The following tables summarize the comparative performance of thalidomide, lenalidomide, and pomalidomide based on key experimental metrics.
Table 1: Comparative Binding Affinity to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | IC50 | Experimental Method |
| Thalidomide | ~250 nM[1] | ~2 µM[9] | Surface Plasmon Resonance, Competitive Binding Assay[1][9] |
| Lenalidomide | ~178 nM[1] | ~1.5 µM[10] | Surface Plasmon Resonance, Time-Resolved FRET[1][10] |
| Pomalidomide | ~157 nM[1] | ~1.2 µM[10] | Surface Plasmon Resonance, Time-Resolved FRET[1][10] |
Note: Absolute values can vary depending on the specific assay conditions and protein constructs used.
Table 2: Comparative Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 |
| Thalidomide | DAUDI, MUTU-I, KEM-I | No significant effect at tested concentrations[8] |
| Lenalidomide | MM.1S | 81 nM[11] |
| MUTU-I | Reduced proliferation to 53% at 1 µM[8] | |
| DAUDI | Reduced proliferation to 75% at 0.6 µM[8] | |
| Pomalidomide | DAUDI | 0.3 µM[8] |
| MUTU-I | 0.25 µM[8] |
Table 3: Comparative Efficacy in Degrading Neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3)
| Compound | Potency Ranking for Degradation | Observations |
| Thalidomide | 3rd | Less efficient in degrading Ikaros and Aiolos compared to lenalidomide and pomalidomide.[1] |
| Lenalidomide | 2nd | Induces time-dependent degradation of both Ikaros and Aiolos.[4] |
| Pomalidomide | 1st | Induces more rapid and complete degradation of Ikaros and Aiolos.[4][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the mechanism of action.
1. Western Blot Analysis for Ikaros and Aiolos Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of Ikaros and Aiolos in response to treatment with isoindoline-1,3-dione derivatives.
-
Cell Culture and Treatment: Culture multiple myeloma cell lines (e.g., MM.1S, U266) in appropriate media. Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of thalidomide, lenalidomide, or pomalidomide for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control.
2. In Vitro Ubiquitination Assay
This assay confirms the ability of the CRL4-CRBN complex to ubiquitinate neosubstrates in the presence of the derivatives.
-
Reagents:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant CRL4-CRBN complex
-
Recombinant substrate (e.g., GST-tagged Ikaros or Aiolos)
-
Ubiquitin
-
ATP
-
Assay buffer
-
Test compounds (thalidomide, lenalidomide, pomalidomide)
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, CRL4-CRBN, substrate, ubiquitin, and ATP in the assay buffer.
-
Add the test compound or vehicle control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-substrate or anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.
-
3. Cell Viability Assay (MTT/MTS Assay)
This assay measures the anti-proliferative effects of the derivatives on cancer cell lines.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 or 96 hours). Include a vehicle control.
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.
Mandatory Visualizations
Caption: Signaling pathway of isoindoline-1,3-dione derivatives.
Caption: Workflow for Western blot analysis of neosubstrate degradation.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of the Anti-Inflammatory Properties of Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of various isoindoline-1,3-dione derivatives. The isoindoline-1,3-dione scaffold, a key pharmacophore present in thalidomide and its analogs, has been a focal point for the development of novel anti-inflammatory agents. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows to facilitate a clear understanding of the comparative anti-inflammatory potential of these compounds.
Quantitative Data Summary
The anti-inflammatory efficacy of a series of aminoacetylenic isoindoline-1,3-dione derivatives, designated as ZM2, ZM3, ZM4, and ZM5, has been evaluated and compared with established non-steroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the key findings from in vivo and in vitro studies.
Table 1: In Vivo Anti-inflammatory Activity of Aminoacetylenic Isoindoline-1,3-dione Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) |
| ZM2 | 10 | 3 | 45.2 |
| 5 | 48.5 | ||
| ZM3 | 10 | 3 | 68.7 |
| 5 | 72.3 | ||
| ZM4 | 10 | 3 | 55.8 |
| 5 | 59.1 | ||
| ZM5 | 10 | 3 | 62.4 |
| 5 | 66.8 | ||
| Ibuprofen | 10 | 3 | 65.1 |
| 5 | 69.4 | ||
| Diclofenac | 10 | 3 | 70.2 |
| 5 | 74.5 | ||
| Celecoxib | 12 | 3 | 71.8 |
| 5 | 76.2 |
Data extracted from a study on the synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents.
Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by Aminoacetylenic Isoindoline-1,3-dione Derivatives
| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| ZM2 | 5 | 65.3 | 58.7 |
| ZM3 | 5 | 58.1 | 65.4 |
| ZM4 | 5 | 52.6 | 78.2 |
| ZM5 | 5 | 62.8 | 70.3 |
| Diclofenac | 5 | 92.4 | 85.1 |
| Celecoxib | 5 | 45.2 | 95.8 |
Data extracted from a study on the synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the NF-κB signaling pathway, a key regulator of inflammation, and a typical workflow for screening anti-inflammatory drug candidates.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Experimental Workflow for Anti-inflammatory Drug Screening.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment with free access to water.
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (ZM series), reference drugs (Ibuprofen, Diclofenac, Celecoxib), or vehicle (control) are administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured again at 1, 3, and 5 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Test compounds and reference inhibitors (Diclofenac, Celecoxib)
-
-
Procedure:
-
The test compounds and reference inhibitors are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a specified time (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
The plate is incubated at 37°C for a defined period (e.g., 10 minutes).
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is measured using the detection kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This in vitro assay assesses the effect of the test compounds on the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds or vehicle for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
-
Data Analysis: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols. The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.
Structure-activity relationship (SAR) studies of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" analogs
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a core component of the versatile building block 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and acetylcholinesterase (AChE) inhibitory effects.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel therapeutic agents.
Core Structure and Synthetic Accessibility
This compound serves as a readily available starting material for the synthesis of a diverse library of analogs.[5] The primary amino group on the ethyl linker provides a convenient handle for chemical modification, allowing for the introduction of various substituents to explore the chemical space and optimize biological activity. The general synthetic approach involves the condensation of phthalic anhydride or its derivatives with a primary amine.[6]
Comparative Biological Activities of Analogs
The biological activity of isoindoline-1,3-dione analogs is highly dependent on the nature of the substituents attached to the core structure. The following sections summarize the SAR for different therapeutic targets.
Acetylcholinesterase (AChE) Inhibition
Several studies have explored isoindoline-1,3-dione derivatives as potential agents for the treatment of Alzheimer's disease by targeting AChE. The SAR for this class of compounds highlights the importance of the substituent on the nitrogen atom of the isoindoline-1,3-dione core.
A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated potent AChE inhibitory activity.[2] The introduction of a fluorine atom at the para position of the benzyl ring resulted in the most potent compounds.[2]
Table 1: AChE Inhibitory Activity of Isoindoline-1,3-dione Analogs [2]
| Compound | R (Position on Benzyl Ring) | IC50 (µM) vs. AChE |
| 7a | 4-Fluoro | 2.1 |
| 7f | 4-Fluoro | 2.1 |
| 7c | 3-Fluoro | > 10 |
| 7h | 3-Fluoro | > 10 |
| 7b | 4-Methyl | 5.4 |
| 7g | 4-Methyl | 4.8 |
| 7d | 4-Chloro | > 10 |
| 7i | 4-Chloro | > 10 |
| 7e | Unsubstituted | 6.7 |
| Rivastigmine (Standard) | - | 11.07 |
Data extracted from a study by Firoozi et al. (2021).[2]
Anticancer Activity
The cytotoxic effects of isoindoline-1,3-dione derivatives have been evaluated against various cancer cell lines. The substitution pattern on the phthalimide ring and the nature of the N-substituent play a crucial role in determining the anticancer potency.
One study investigated N-substituted isoindoline-1,3-dione derivatives against K562 and Raji blood cancer cell lines.[3] The results indicated that a 2-(4-(2-bromoacetyl)phenyl) substituent conferred the highest inhibitory effect on the viability of these cancer cells.[3]
Table 2: Cytotoxicity of N-Substituted Isoindoline-1,3-dione Analogs [3]
| Compound | Cell Line | CC50 (µg/mL) |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 |
| K562 | 3.81 |
Data from a study by Radwan et al. (2020).[3]
Another study explored the impact of silyl ether and bromo groups on the anticancer activity of isoindole-1,3(2H)-dione compounds against Caco-2 and MCF-7 cell lines.[4] Compounds containing both a silyl ether (-OTBDMS) and a bromo group exhibited higher anticancer activity than the standard drug cisplatin.[4]
Analgesic Activity
Derivatives of isoindoline-1,3-dione have also been investigated for their analgesic properties. A study on new derivatives revealed that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possesses high analgesic activity, surpassing that of the reference drug metamizole sodium by 1.6 times.[1]
Experimental Protocols
General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
A common method for the synthesis of these analogs involves the reaction of phthalic anhydride with a primary amine.[6]
Protocol:
-
An equimolar quantity of phthalic anhydride and the desired primary amine are dissolved in a suitable solvent, such as glacial acetic acid or benzene.[1][6]
-
The reaction mixture is refluxed for a specified period.
-
Upon completion, the mixture is cooled, and the resulting precipitate is filtered.
-
The crude product is then purified by recrystallization from an appropriate solvent like ethanol.[6]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE is commonly determined using a modified Ellman's method.
Protocol:
-
Prepare solutions of the test compounds, AChE enzyme, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme solution, test compound solution at various concentrations, and DTNB solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI).
-
Measure the absorbance of the yellow-colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The mechanism of action of many isoindoline-1,3-dione analogs involves the modulation of various signaling pathways. For instance, thalidomide and its analogs, which share the isoindoline-1,3-dione core, are known to exert their anti-proliferative and immunomodulatory effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] This binding leads to the degradation of specific target proteins.[5]
Below are visualizations of a general synthetic workflow and a conceptual signaling pathway.
Caption: General synthetic workflow for N-substituted isoindoline-1,3-dione analogs.
Caption: Conceptual modulation of a signaling pathway by an isoindoline-1,3-dione analog.
Conclusion
The isoindoline-1,3-dione scaffold is a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed that modifications at the N-position and on the phthalimide ring can significantly influence the biological activity of these compounds. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design and synthesize novel isoindoline-1,3-dione analogs with enhanced potency and selectivity for various therapeutic targets. Further exploration of this chemical space is warranted to unlock the full potential of this privileged scaffold in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" as a research chemical vs. a reference standard.
Data Presentation: A Tale of Two Grades
The primary distinction between a research chemical and a reference standard lies in the level of characterization and the stringency of quality control. A research-grade chemical is typically sold with a purity specification, which can vary between suppliers. In contrast, a reference standard undergoes exhaustive testing to establish its identity, purity, and other critical properties with a high degree of certainty.
Table 1: Physicochemical and Purity Comparison
| Property | Research Chemical (Typical) | Reference Standard (Exemplar) |
| Purity by HPLC | ≥95% - ≥97%[1][2] | Typically >99.5% with fully characterized impurities |
| Identity Confirmation | Often relies on basic analytical data (e.g., NMR, MS) consistent with the structure. | Confirmed by multiple orthogonal analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR, Elemental Analysis). |
| Certificate of Analysis (CoA) | Provides basic information like purity and appearance. | A comprehensive document detailing the results of all characterization tests, including impurity profiles. |
| Traceability | May have limited traceability to a primary standard. | Fully traceable to national or international standards. |
| Stability Data | Limited or no stability data provided.[1] | Comprehensive stability data under various conditions (long-term, accelerated, and stress). |
Experimental Protocols: Ensuring Analytical Rigor
To accurately assess the performance of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride," robust analytical methods are essential. The following protocols are based on established techniques for the analysis of related isoindolinone derivatives.[3]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is fundamental for assessing the purity of the compound and identifying any related impurities.
-
Column: C18, 5 µm, 4.6 mm × 250 mm[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[3]
-
Mobile Phase B: Acetonitrile or Methanol[3]
-
Gradient: Isocratic or gradient elution depending on the complexity of the sample. A typical starting point is an isocratic flow with a 20:80 (A:B) ratio.[3]
-
Flow Rate: 0.6 - 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection: UV/Vis at 280 nm[3]
-
Injection Volume: 5 - 20 µL[3]
Standard Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent like methanol.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
Sample Preparation:
-
Dissolve the research chemical sample in the mobile phase or a compatible solvent to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is crucial for the unambiguous confirmation of the chemical structure.
-
¹H NMR Protocol:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[4]
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[4]
-
For confirmation of the primary amine protons, a D₂O exchange experiment can be performed. After the initial spectrum is acquired, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The amine proton signal should disappear or significantly diminish.[4]
-
-
¹³C NMR Protocol:
-
Prepare the sample as for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT can be run to aid in the assignment of carbon signals.
-
Visualizing the Workflow and Potential Biological Relevance
To better illustrate the processes and potential applications, the following diagrams are provided.
Caption: Experimental workflow for comparing the research chemical and reference standard.
The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5] Derivatives have been investigated for a range of activities, including as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.[6] Other studies have explored their potential as analgesic and anti-inflammatory agents.[7]
Caption: Potential signaling pathways and biological activities of isoindoline-1,3-dione derivatives.
Conclusion: Fitness for Purpose
The choice between a research chemical and a reference standard is ultimately determined by the intended application. For exploratory synthesis and early-stage discovery, a well-characterized research-grade chemical may be sufficient and more cost-effective. However, for applications requiring high accuracy, reproducibility, and regulatory compliance, such as in quantitative assays, clinical trials, and quality control, the use of a certified reference standard is indispensable. This guide highlights the critical differences in their characterization and provides a framework for researchers to make informed decisions based on the specific demands of their work.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 95% | CAS: 30250-67-0 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-(2-Aminoethyl)isoindoline-1,3-dione|CAS 71824-24-3 [benchchem.com]
- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cross-reactivity and specificity studies of "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" based compounds
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, a prominent privileged structure in medicinal chemistry, serves as the foundation for a diverse array of biologically active compounds. While "2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride" itself is primarily utilized as a synthetic intermediate, its core structure is integral to numerous therapeutic agents.[1] This guide provides a comparative analysis of the cross-reactivity and specificity of various isoindoline-1,3-dione derivatives, with a particular focus on their well-documented activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Understanding the specificity of these compounds is paramount for developing targeted therapies and avoiding off-target effects.
Comparative Analysis of Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing Alzheimer's disease.[2] However, many AChE inhibitors also exhibit activity against the closely related enzyme butyrylcholinesterase (BuChE), which can lead to side effects. The following tables summarize the in vitro inhibitory potency (IC50 values) of various isoindoline-1,3-dione derivatives against both AChE and BuChE, providing insights into their relative specificity. A lower IC50 value indicates greater potency.
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Series 1: N-benzyl pyridinium hybrids | |||
| para-fluoro substituted compound 7a | AChE | 2.1 | |
| para-fluoro substituted compound 7f | AChE | 2.1 | |
| General range for the series | AChE | 2.1 - 7.4 | |
| Series 2: 2-(diethylaminoalkyl) derivatives | |||
| Derivative with 6-7 methylene chains | AChE | 1.1 - 1.2 | |
| General range for the series | AChE | 0.9 - 19.5 | |
| Series 3: Phenylpiperazine derivative | |||
| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.0071 | [2] |
| Series 4: Piperazine derivatives | |||
| Derivative I (phenyl substituent at position 4 of piperazine) | AChE | 1.12 | [3][4] |
| Derivative III (diphenylmethyl moiety) | BuChE | 21.24 | [3][4] |
| Established Drugs (for comparison) | |||
| Donepezil | AChE | 0.41 | [2] |
| Rivastigmine | AChE | - |
Broader Cross-Reactivity Profile: Kinases and Cereblon
Beyond cholinesterases, the isoindoline-1,3-dione scaffold is known to interact with other important biological targets, highlighting the potential for cross-reactivity.
-
Kinase Inhibition: This scaffold is a core component of several multi-kinase inhibitors. Therefore, any new derivative should be profiled against a broad panel of kinases to assess its selectivity.
-
Cereblon (CRBN) Binding: The phthalimide group is the key structural feature responsible for the binding of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6] This interaction leads to the degradation of specific target proteins and is the basis for their therapeutic effects in certain cancers. The potential for isoindoline-1,3-dione derivatives to bind CRBN should be a critical consideration in their development.
Experimental Protocols
Accurate assessment of cross-reactivity and specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring cholinesterase activity.[7][8][9]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution
-
Test compound solutions at various concentrations
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate (ATCI or BTCI).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.
Kinase Inhibition Profiling (LanthaScreen™ Eu Kinase Binding Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to the ATP site of kinases.[10][11][12]
Principle: The assay is based on the binding of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
General Procedure:
-
Add the test compound to the wells of a microplate.
-
Add a mixture of the kinase and the Eu-labeled anti-tag antibody.
-
Add the fluorescently labeled kinase tracer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the TR-FRET signal on a compatible plate reader.
Caption: Principle of the LanthaScreen kinase binding assay.
Cereblon (CRBN) Binding Assay (HTRF® or FP)
These are common methods to assess the binding of compounds to Cereblon.
Principle (HTRF® - Homogeneous Time-Resolved Fluorescence): This is a competitive immunoassay. A GST-tagged human Cereblon protein is used along with an anti-GST antibody labeled with a europium cryptate donor and a thalidomide-red acceptor. A test compound that binds to Cereblon will compete with the thalidomide-red ligand, preventing FRET from occurring.[1]
Principle (FP - Fluorescence Polarization): This competitive binding assay uses a fluorescently labeled thalidomide tracer. When the tracer is bound to the larger Cereblon protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound displaces the tracer, the smaller, free tracer tumbles more rapidly, leading to a decrease in the polarization signal.[13]
Caption: The Cereblon-mediated protein degradation pathway.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a compound that requires careful handling due to its potential health hazards. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, may lead to allergic reactions or respiratory issues, and is a suspected carcinogen.[1] Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust respirator is recommended.[1] |
| Lab Coat | Standard laboratory coat to protect skin and clothing |
When handling the solid chemical, avoid creating dust.[1] It is recommended to handle this compound within a chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste material, including any contaminated spill cleanup debris, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is kept tightly closed when not in use.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., health hazard, exclamation mark).
-
Indicate the date of waste accumulation.
-
-
Spill Cleanup:
-
In case of a spill, do not generate dust.[1]
-
For dry spills, carefully sweep or vacuum the material into the hazardous waste container. A vacuum cleaner equipped with a HEPA filter is recommended.[1]
-
For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The rinsate from this cleaning process is considered hazardous waste and must be collected in a designated hazardous waste container. Rinsate should not be disposed of down the drain.[2][3]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies. Deface the original label before disposal.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to treat or neutralize the chemical waste yourself without proper training and equipment.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
